4-(4-FLUORO-3-METHYLPHENYL)-2-HYDROXYPYRIDINE
Beschreibung
Eigenschaften
IUPAC Name |
4-(4-fluoro-3-methylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-6-9(2-3-11(8)13)10-4-5-14-12(15)7-10/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAPFVLWWHHWLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=O)NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682647 | |
| Record name | 4-(4-Fluoro-3-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-34-9 | |
| Record name | 4-(4-Fluoro-3-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Thermodynamic Stability of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine Tautomers
Abstract
Tautomerism, the dynamic equilibrium between readily interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development. The specific tautomeric form of a molecule dictates its three-dimensional structure, polarity, and hydrogen bonding capabilities, which in turn govern its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth technical analysis of the thermodynamic stability of the tautomers of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine. We will explore the theoretical underpinnings of the lactam-lactim equilibrium in 2-hydroxypyridine systems, detail robust computational and experimental methodologies for its characterization, and discuss the influence of the substituted phenyl moiety on the stability of the resulting tautomers.
Introduction: The Lactam-Lactim Tautomerism of 2-Hydroxypyridines
Heterocyclic compounds are central to medicinal chemistry, and among them, the 2-hydroxypyridine scaffold is a recurring motif. This structure exists in a tautomeric equilibrium between two forms: the aromatic 2-hydroxypyridine (lactim form) and the non-aromatic 2-pyridone (lactam form).[1][2][3] This phenomenon is a specific type of keto-enol tautomerism.[2]
The position of this equilibrium is not fixed; it is highly sensitive to the molecule's environment.[4] Key factors influencing the predominance of one tautomer over the other include:
-
Solvent Polarity: Polar solvents tend to stabilize the more polar tautomer. The 2-pyridone form, with its charge separation in the amide group, has a significantly larger dipole moment than the 2-hydroxypyridine form.[3] Consequently, polar protic and aprotic solvents preferentially stabilize the 2-pyridone tautomer.[4][5][6][7]
-
Physical State: In the gas phase, the aromatic 2-hydroxypyridine form is often more stable due to its inherent aromatic stabilization energy.[8][9][10] Conversely, in the solid state, the 2-pyridone form is typically favored, as it can form stable, hydrogen-bonded dimers and other aggregates.[6][8][11]
-
Substituent Effects: Electronic effects from substituents on the pyridine ring or attached moieties can modulate the electron density of the system, thereby shifting the equilibrium.[12][13][14][15]
For the target molecule, 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine, the electronic nature of the fluoro and methyl substituents will subtly influence this delicate balance.
Figure 1: Tautomeric equilibrium of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine.
Methodologies for Determining Thermodynamic Stability
A multi-faceted approach combining computational modeling and empirical experimentation is required for a definitive assessment of tautomeric stability.
In Silico Analysis: Quantum Chemical Calculations
Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are indispensable tools for accurately predicting the relative energies of tautomers.[1][16][17] By modeling the system in different environments, we can gain a comprehensive understanding of its behavior.
Causality of Method Selection: DFT provides a good balance between computational cost and accuracy for systems of this size. Functionals like B3LYP or the more modern wB97X-D, paired with a sufficiently large basis set such as 6-311+G(d,p), can reliably calculate the small energy differences between tautomers.[1][12][16][17] Critically, the inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is non-negotiable, as solvation energies are often the dominant factor in determining the equilibrium in solution.[12][13][18]
Figure 2: Workflow for computational (DFT) analysis of tautomer stability.
Protocol 1: DFT-Based Stability Prediction
-
Structure Generation: Generate 3D coordinates for both the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) tautomers of the target molecule.
-
Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Verification: Confirm that the optimizations converged to true energy minima by ensuring the absence of imaginary frequencies. The frequency calculation also provides the Zero-Point Vibrational Energy (ZPE) and thermal corrections necessary for calculating Gibbs Free Energy.
-
Solvation Modeling: Repeat the optimization and frequency calculations for each tautomer in a series of solvents with varying dielectric constants (e.g., cyclohexane, chloroform, DMSO, water) using the PCM.[12]
-
Energy Calculation: Extract the total Gibbs Free Energy (G) for each optimized structure in each environment.
-
Stability Analysis: Calculate the relative Gibbs Free Energy (ΔG) between the tautomers (ΔG = Glactam - Glactim). A negative ΔG indicates that the lactam (pyridone) form is more stable.
-
Equilibrium Constant Prediction: Use the calculated ΔG to predict the tautomeric equilibrium constant (KT) at a given temperature (e.g., 298.15 K) using the equation: KT = exp(-ΔG/RT).
Empirical Verification: Spectroscopic Methods
Computational predictions must be validated through experimental data. NMR and UV-Vis spectroscopy are the primary techniques for probing tautomeric equilibria in solution.[4][19]
Trustworthiness of Protocols: These protocols are self-validating. In UV-Vis spectroscopy, the use of tautomerically "locked" N-methyl and O-methyl analogs provides unambiguous spectral signatures for each form, allowing for precise deconvolution of the equilibrium mixture's spectrum.[20][21] In NMR, the predictable and distinct chemical shifts of key nuclei in different solvents provide a reliable measure of the equilibrium's position.[4][22][23]
2.2.1. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is exceptionally powerful for identifying and quantifying tautomers in solution.[22][24] Key nuclei (¹H, ¹³C, ¹⁵N) exhibit distinct chemical shifts depending on the tautomeric form.[22] If the tautomeric interconversion is rapid on the NMR timescale, population-averaged signals will be observed. If slow, separate signals for each tautomer will be present.
Protocol 2: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve the compound in a series of deuterated solvents of varying polarity (e.g., C₆D₁₂, CDCl₃, Acetone-d₆, DMSO-d₆, D₂O).
-
Data Acquisition: Record high-resolution ¹H and ¹³C NMR spectra for each sample under identical temperature conditions.
-
Spectral Analysis:
-
¹H NMR: Analyze the chemical shift of the proton attached to the heteroatom (O-H vs. N-H). The N-H proton of the pyridone is typically broad and downfield.
-
¹³C NMR: Examine the chemical shifts of the pyridine ring carbons, particularly C2, C4, and C6. The C=O carbon (C2) in the pyridone form has a characteristic downfield shift ( >160 ppm), which is absent in the hydroxypyridine form.
-
-
Quantification: In cases of slow exchange, integrate the signals corresponding to each tautomer to determine their relative ratio. For fast exchange, the position of the averaged chemical shift relative to the shifts of locked analogs can be used to estimate the equilibrium constant.
2.2.2. UV-Vis Spectroscopy
The lactim and lactam tautomers possess different electronic systems and therefore exhibit distinct UV-Vis absorption profiles.[4][20] The aromatic hydroxypyridine form typically has its primary π → π* transition at a shorter wavelength compared to the conjugated pyridone system.[25]
Figure 3: Workflow for experimental analysis of tautomer stability.
Protocol 3: UV-Vis Analysis using Locked Analogs
-
Synthesis: Synthesize the N-methyl-2-pyridone and O-methyl-2-hydroxypyridine analogs of the target compound. These "locked" analogs serve as pure standards for the two tautomeric forms.[20][21]
-
Sample Preparation: Prepare solutions of the target compound and the two locked analogs at identical concentrations in a range of solvents (e.g., hexane, acetonitrile, ethanol).
-
Data Acquisition: Record the UV-Vis absorption spectrum for each of the three compounds in every solvent.
-
Data Analysis: Compare the spectrum of the target compound to the spectra of the locked standards in each solvent. The relative contributions of the standard spectra to the target spectrum can be determined through linear combination or spectral fitting, yielding the tautomer ratio.[26]
Expected Results and Data Interpretation
Based on established principles of 2-hydroxypyridine tautomerism, we can predict the following outcomes for 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine.
| Environment | Dominant Tautomer | Predicted ΔG (Lactam - Lactim) | Predicted KT ([Lactam]/[Lactim]) | Rationale |
| Gas Phase | 2-Hydroxypyridine (Lactim) | Positive (~ +3 to +9 kJ/mol) | < 1 | Aromatic stabilization of the lactim form dominates in the absence of solvent.[8][11][27] |
| Non-Polar Solvent (e.g., Cyclohexane) | Mixed / Slight preference for Lactim | Slightly Positive or near zero | ~ 0.5 - 1.5 | Minimal solvent stabilization; equilibrium is close to the gas-phase state.[6][11] |
| Polar Aprotic Solvent (e.g., DMSO) | 2-Pyridone (Lactam) | Negative | >> 1 | Strong stabilization of the highly polar lactam tautomer via dipole-dipole interactions.[4][28] |
| Polar Protic Solvent (e.g., Water) | 2-Pyridone (Lactam) | Strongly Negative | >> 1 | Strong stabilization of the lactam via hydrogen bonding to both the C=O and N-H groups.[3][29] |
Influence of the 4-Fluoro-3-Methylphenyl Substituent: The substituent at the 4-position of the pyridine ring exerts its electronic influence on the tautomeric equilibrium. The 4-fluoro-3-methylphenyl group is overall electronically neutral to slightly electron-withdrawing. This effect is transmitted to the pyridine ring, but its impact is generally less pronounced than direct substitution on the pyridine ring itself.[14] DFT calculations are essential to quantify this subtle modulation.
Implications for Drug Development
The precise characterization of the dominant tautomeric form of a drug candidate is not merely an academic exercise; it is critical for success in drug discovery.[30][31]
-
Structure-Activity Relationships (SAR): An incorrect tautomer assignment leads to a flawed understanding of the 3D pharmacophore. This can misguide lead optimization efforts, as the true shape and hydrogen bond donor/acceptor pattern interacting with the biological target are misunderstood.[1]
-
Physicochemical Properties: Tautomers can have different pKa, logP, and solubility values, all of which are critical for a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Molecular Modeling: For structure-based drug design, docking the wrong tautomer into a protein's active site will yield incorrect binding poses and unreliable binding energy predictions.[19]
Conclusion
The thermodynamic stability of the tautomers of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine is governed by a delicate interplay between intrinsic aromaticity, substituent electronics, and, most importantly, environmental effects. The 2-pyridone (lactam) form is expected to be the dominant species in polar, biological environments, while the 2-hydroxypyridine (lactim) form may be relevant in non-polar environments or the gas phase. A rigorous, combined approach using DFT calculations for prediction and spectroscopic methods (NMR, UV-Vis) for empirical validation is the gold standard for unambiguously determining the tautomeric landscape of this and other related molecules, providing a solid foundation for rational drug design.
References
- Walsh Medical Media. (2024, May 24).
- SEDICI. (2010, July 21). Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies.
- Wiley Online Library. (n.d.). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs.
- CNKI. (n.d.). Theoretical Calculations of the Substituent Effects on the Tautomeric Equilibrium of 6-X-2(1H)-pyridones.
- LinkedIn. (n.d.). How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry.
- PMC. (2016, November 14).
- PMC. (n.d.). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers.
- Patsnap. (2025, April 7). Tautomerization Explained: Keto-Enol and Other Common Types.
- RSC Publishing. (1953, January 1). The Effect of Solvents on the Tautomeric Equilibria of 4-Arylazo-1-Naphthols and the ortho-Effect.
- PMC. (n.d.). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers.
- Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR.
- Wikipedia. (n.d.). Solvent effects.
- ACS Publications. (2025, August 7). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity.
- Wikipedia. (n.d.). 2-Pyridone.
- WuXi Biology. (n.d.). How about Tautomers?.
- Taylor & Francis Online. (2007, February 21). NMR J(C,C) scalar coupling analysis of the effects of substituents on the keto–enol tautomeric equilibrium in 2-OH-n-X-pyridines. An experimental and DFT study.
- ResearchGate. (2025, February 6). Effect of Substituents on the Tautomerism of Pyridone Nucleoside Analogs.
- PMC. (2020, November 20). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
- Chemistry Stack Exchange. (2021, December 31).
- Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol.
- ResearchGate. (2025, August 7). The Use of NMR Spectroscopy to Study Tautomerism.
- Bohrium. (2006, November 1). The use of NMR spectroscopy to study tautomerism.
- AIP Publishing. (2023, August 24).
- Chemical Science. (2021, July 19).
- ResearchGate. (2025, October 16).
- MDPI. (2020, January 1). Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)
- Frontiers. (n.d.). Keto-enol tautomerism in the development of new drugs.
- PMC. (n.d.). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.
- ACS Publications. (2022, February 16). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON).
- ACS Publications. (2021, March 12). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin.
- SciSpace. (2017, August 1).
- Ovid. (n.d.). CALCULATION OF THE TAUTOMERIC PROPERTIES OF 3-FORMYL-TETRINIC ACID BY THE AB INITIO AND DFT METHODS.
- PMC. (2023, July 21). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase.
- SlideShare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
- ResearchGate. (2025, August 6). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures.
- JOCPR. (n.d.). Density functional theory (DFT) studies on the stability of tautomers of Cyanuric acid in gas phase and in different solvents.
- Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points.
- arXiv. (2022, October 6). A Hybrid Quantum-Classical Workflow for Tautomer Prediction.
- PMC. (2022, March 10).
- Rowan. (n.d.). Tautomer Search.
- PubMed. (2024, August 17). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.
- ACS Publications. (n.d.). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.
- DIAL@UCLouvain. (n.d.).
Sources
- 1. How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 13. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 14. Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]
- 17. jocpr.com [jocpr.com]
- 18. mdpi.com [mdpi.com]
- 19. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 21. researchgate.net [researchgate.net]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 26. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 31. Tautomer Search | Rowan [rowansci.com]
4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 5-(4-fluorophenyl)pyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a detailed synthesis protocol, and its potential therapeutic applications, offering a valuable resource for researchers in the field.
Compound Identification and Physicochemical Properties
5-(4-Fluorophenyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a 4-fluorophenyl substituent at the 5-position of the pyridin-2-one ring. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, a common strategy in modern drug design to enhance metabolic stability and binding affinity.[1] This compound exists in tautomeric equilibrium with its 2-hydroxypyridine form, 5-(4-fluorophenyl)-2-hydroxypyridine. For the purpose of this guide, we will primarily refer to the pyridin-2(1H)-one tautomer, which is generally favored in the solid state and in many solutions.
| Property | Value | Source |
| CAS Number | 163563-23-3 | [2] |
| Molecular Formula | C₁₁H₈FNO | [2] |
| Molecular Weight | 189.19 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 150-155 °C | [3] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of 5-(4-fluorophenyl)pyridin-2(1H)-one can be achieved through various synthetic routes. A common and effective method involves a Suzuki-Miyaura coupling reaction, which allows for the formation of the crucial carbon-carbon bond between the pyridine and phenyl rings.
Rationale for Experimental Choices
The Suzuki-Miyaura coupling is selected for its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials. A palladium catalyst is essential for facilitating the cross-coupling reaction between an organoboron compound and an organohalide.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Synthetic workflow for 5-(4-fluorophenyl)pyridin-2(1H)-one via Suzuki-Miyaura coupling.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask, add 5-bromopyridin-2(1H)-one (1 equivalent), 4-fluorophenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).
-
Solvent Addition: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 10-15 minutes to create an inert atmosphere.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 5-(4-fluorophenyl)pyridin-2(1H)-one as a solid.
Analytical Characterization Workflow
To confirm the identity and purity of the synthesized 5-(4-fluorophenyl)pyridin-2(1H)-one, a series of analytical techniques are employed.
Caption: Analytical workflow for the characterization of 5-(4-fluorophenyl)pyridin-2(1H)-one.
Potential Therapeutic Applications and Signaling Pathways
Pyridinone-containing compounds are a significant class of heterocycles in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The 5-phenyl-2-pyridone scaffold, in particular, has been explored for various therapeutic targets.
Kinase Inhibition in Cancer Therapy
Many kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding site of the enzyme. The 5-(4-fluorophenyl)pyridin-2(1H)-one scaffold can serve as a foundational structure for the development of inhibitors targeting protein kinases involved in cancer cell proliferation and survival signaling pathways. The fluorophenyl moiety can enhance binding affinity and selectivity for the target kinase.
Caption: Proposed mechanism of action for a 5-(4-fluorophenyl)pyridin-2(1H)-one-based kinase inhibitor.
Conclusion
5-(4-Fluorophenyl)pyridin-2(1H)-one is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis via Suzuki-Miyaura coupling and the versatility of the pyridinone scaffold make it an attractive starting point for drug discovery programs, particularly in the development of kinase inhibitors for oncology. Further derivatization and biological evaluation of this compound could lead to the identification of potent and selective therapeutic agents.
References
-
5-(4-FLUOROPHENYL)PYRIDIN-2-OL CAS 163563-23-3 Life Science Database. . [Link]
- AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)
-
Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 537-546. [Link]
-
5-[5-(4-fluorophenyl)-1~{H}-imidazol-4-yl]-1-methyl-pyridin-2-one. PubChem. [Link]
-
5-(4-Fluorophenyl)-3-Hydroxy-6-[4-(1h-Tetrazol-5-Yl)phenyl]pyridin-2(1h)-One. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/5-(4-Fluorophenyl)-3-Hydroxy-6-4-(1h-Tetrazol-5-Yl_phenyl_pyridin-2_1h-One]([Link]
-
4-Amino-5-fluoropyridin-2(1H)-one. PubChem. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2021). RSC Advances, 11(25), 15337-15367. [Link]
-
Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). Molecules, 26(5), 1465. [Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. (2023). Molecules, 28(12), 4725. [Link]
-
Biologically active 5-phenyl-4-hydroxy-2-pyridone fungal metabolites... ResearchGate. [Link]
-
Pseudo-four-component synthesis of 5-(4-hydroxy-2-oxo-1,2-dihydropyridin-3-yl)-substituted 5H-chromeno[2,3-b]pyridines and estim. SciSpace. [Link]
-
4-fluoro-2-pyridone. Chemical Synthesis Database. [Link]
Sources
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-(4-FLUOROPHENYL)PYRIDIN-2-OL CAS 163563-23-3 Life Science Database - www.reagentdatabase.com [reagentdatabase.com]
- 3. Buy 5-Fluoro-2-hydroxypyridine | 51173-05-8 [smolecule.com]
- 4. researchgate.net [researchgate.net]
Modulating the Electronic Landscape of 2-Hydroxypyridine: A Guide to Fluorine and Methyl Substitution
An In-depth Technical Guide:
Abstract
The 2-hydroxypyridine scaffold is a cornerstone in medicinal chemistry, valued for its unique electronic properties and its existence in a tautomeric equilibrium with 2-pyridone. This equilibrium, and the overall electron distribution of the ring, are highly sensitive to the influence of substituents. This guide provides an in-depth analysis of how two common, yet electronically distinct, substituents—fluorine and the methyl group—modulate the physicochemical properties of the 2-hydroxypyridine core. We will explore the interplay of inductive and resonance effects, their quantifiable impact on acidity (pKa) and polarity (dipole moment), and the spectroscopic signatures that reveal these changes. This document serves as a technical resource for researchers and drug development professionals aiming to rationally design molecules with fine-tuned properties for enhanced biological activity and optimized ADME profiles.
The 2-Hydroxypyridine Core: A System in Tautomeric Balance
The 2-hydroxypyridine molecule is not a single, static entity. It exists as an equilibrium mixture of two tautomers: the aromatic hydroxy form (the enol) and the non-aromatic pyridone form (the keto).[1] This tautomerization is a critical feature, as the two forms possess different electronic and steric properties, including hydrophobicity, electrostatic potential, and hydrogen bonding capabilities.[1][2]
The position of this equilibrium is profoundly influenced by the environment. In the gas phase, the hydroxy form is generally more stable.[2][3] However, in polar solvents and the solid state, the equilibrium shifts dramatically to favor the more polar 2-pyridone tautomer, which has a significantly larger dipole moment and is better stabilized by hydrogen bonding interactions.[1][2] This solvent-dependent behavior is a key consideration in drug design, impacting everything from solubility to receptor binding.
Diagram 1: Tautomeric Equilibrium
Caption: Keto-enol tautomerism of the 2-hydroxypyridine core.
Principles of Electronic Substitution
Substituents alter the electron density of the pyridine ring through two primary mechanisms:
-
Inductive Effects (I): Transmitted through sigma (σ) bonds, this effect is related to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density into the ring (+I effect).
-
Resonance (Mesomeric) Effects (M): Transmitted through the pi (π) system, this involves the delocalization of lone pairs or pi electrons. Substituents with lone pairs (like -F, -OH) can donate electron density into the ring (+M effect), while groups with pi bonds (like -NO₂, -CN) can withdraw it (-M effect).
The net electronic effect of a substituent is a combination of these two forces, the balance of which depends on the substituent itself and its position on the ring.
Case Study 1: Fluorine Substitution – The Inductive Powerhouse
Fluorine, the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). While it possesses lone pairs capable of a +M effect, its -I effect overwhelmingly dominates in most aromatic systems.
-
Impact on pKa: The strong -I effect of fluorine withdraws electron density from the pyridine ring. This destabilizes the conjugate acid (the protonated pyridinium ion), making the nitrogen atom less basic. Consequently, fluorine substitution is expected to decrease the pKa of the molecule. The parent 2-hydroxypyridine has a pKa of approximately 0.75.[4][5]
-
Impact on Dipole Moment: The C-F bond is highly polarized. The introduction of fluorine will significantly alter the molecule's overall dipole moment. The magnitude and vector direction of this change depend critically on the substitution position relative to the nitrogen and hydroxyl groups. The parent 2-hydroxypyridine has a calculated dipole moment of ~1.65-1.83 Debye, while the 2-pyridone tautomer is much more polar at ~5.29-5.97 Debye.[1]
Case Study 2: Methyl Substitution – The Subtle Donor
The methyl group is a classic electron-donating group, acting through two mechanisms:
-
Inductive Effect (+I): As an alkyl group, it is less electronegative than the sp²-hybridized carbons of the ring and thus donates electron density weakly through the sigma framework.
-
Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from the C-H σ-bonds of the methyl group into the adjacent π-system of the ring. This effect is often considered a form of "no-bond resonance" and contributes to its electron-donating character.[6][7]
-
Impact on pKa: By increasing electron density in the ring through both +I and hyperconjugation effects, the methyl group enhances the basicity of the ring nitrogen. This stabilizes the conjugate acid, leading to an increase in the pKa .[8]
-
Impact on Dipole Moment: The methyl group's electron-donating nature will cause a small but measurable change in the molecular dipole moment, the vector of which will oppose that of an electron-withdrawing group.
Diagram 2: Electronic Effects of Substituents
Caption: Influence of F and Me groups on the ring's properties.
Quantitative Data Summary
The following table summarizes the expected impact of fluorine and methyl substitution on key electronic properties of 2-hydroxypyridine. Actual values can vary based on position and solvent.
| Property | Unsubstituted 2-HPY | Fluorine Substituted | Methyl Substituted |
| Primary Electronic Effect | - | Strong -I (withdrawing) | Weak +I / Hyperconjugation (donating) |
| Predicted pKa Change | Baseline (~0.75)[4][5] | Decrease (More acidic) | Increase (More basic) |
| Predicted Dipole Moment | Baseline (~1.7 D)[1] | Significant Change (position-dependent) | Minor Change (position-dependent) |
| ¹H NMR Ring Protons | Baseline Chemical Shifts | Downfield Shift (Deshielded) | Upfield Shift (Shielded) |
| IR C=O Stretch (Pyridone) | Baseline (~1650-1680 cm⁻¹) | Higher Frequency | Lower Frequency |
Experimental Validation Protocols
To empirically validate these electronic effects, a series of standardized experiments are required.
Protocol: pKa Determination by Potentiometric Titration
This method provides a precise measurement of the compound's acidity constant.
Objective: To determine the pKa of substituted 2-hydroxypyridines.
Materials:
-
Substituted 2-hydroxypyridine sample (~0.01 M solution)
-
Standardized HCl or NaOH titrant (~0.1 M)
-
High-purity water (or water/co-solvent mixture)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
Procedure:
-
Preparation: Accurately weigh the sample and dissolve it in a known volume of solvent to create a solution of known concentration (e.g., 25 mL of 0.01 M).
-
Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode. Position the burette tip below the surface of the solution.
-
Titration: Begin stirring. Record the initial pH. Add the titrant in small, precise increments (e.g., 0.1 mL).
-
Data Collection: After each increment, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Endpoint: Continue adding titrant well past the equivalence point, where a large change in pH is observed for a small volume addition.
-
Analysis: Plot pH (y-axis) versus volume of titrant (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the sample has been neutralized). For more accuracy, a first or second derivative plot can be used to precisely locate the equivalence point.
Diagram 3: Workflow for pKa Determination
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Hydroxypyridine CAS#: 142-08-5 [m.chemicalbook.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. EFFECT OF META SUBSTITUTION OF METHYL GROUP ON 2-HYDROXYPYRIDINE: SPECTROSCOPIC INVESTIGATION [lmaleidykla.lt]
- 7. Effect of meta substitution of methyl group on 2-hydroxypyridine: Spectroscopic investigation | Lithuanian Journal of Physics [lmaleidykla.lt]
- 8. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Protocol for the Conversion of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine to 2-chloropyridine
Abstract & Scope
This application note details the protocol for the regiospecific deoxychlorination of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine to its corresponding 2-chloropyridine derivative. This transformation is a critical step in the synthesis of biaryl kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors).
While 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomers, they react readily with electrophilic chlorinating agents. This protocol utilizes Phosphoryl Chloride (
Key Advantages of this Protocol:
-
Scalability: Designed for gram-to-multigram scales.[1]
-
Safety Focus: Includes a specific "Reverse Quench" methodology to mitigate exothermic hazards.
-
Purity: Minimizes phosphorus byproduct contamination.
Reaction Mechanism & Chemical Logic
Understanding the mechanism is vital for troubleshooting. The reaction is not a simple substitution but an activation-elimination sequence.
-
Tautomeric Equilibrium: The substrate exists primarily as the 2-pyridone tautomer in the solid state and polar solvents.
-
Activation: The carbonyl oxygen of the pyridone attacks the electrophilic phosphorus of
, releasing a chloride ion and forming a reactive chlorophosphonium intermediate . -
Nucleophilic Attack: The chloride ion attacks the C2 position of the pyridine ring.
-
Aromatization: The driving force is the restoration of aromaticity in the pyridine ring, expelling the phosphorodichloridate leaving group.
Catalysis (Optional but Recommended): The addition of catalytic N,N-Dimethylformamide (DMF) forms a Vilsmeier reagent (chloroiminium ion) in situ, which is more electrophilic than
Safety Directives (Critical)
| Hazard | Risk Level | Mitigation Strategy |
| EXTREME | Reacts violently with water to release HCl gas and heat. Never add water to hot | |
| Delayed Exotherm | HIGH | During quenching, an "induction period" can occur where hydrolysis seems slow, followed by a thermal runaway. |
| HCl Evolution | HIGH | The reaction generates stoichiometric HCl gas. A caustic scrubber or vigorous fume hood ventilation is mandatory. |
The Golden Rule of Quenching: Always use a Reverse Quench .[2] Slowly add the reaction mixture into the water/ice/base. Never add water into the reaction mixture.[2]
Experimental Protocol
Materials & Reagents[1][3][4][5][6][7]
-
Substrate: 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine (1.0 equiv).
-
Reagent: Phosphoryl Chloride (
) (5.0 – 10.0 equiv). Note: Excess serves as solvent. -
Catalyst: N,N-Dimethylformamide (DMF) (0.1 equiv).
-
Quench Buffer: Saturated aqueous
or 2M NaOH (cold). -
Extraction Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Drying: Ensure the starting material is dry. Trace water consumes
and generates dangerous HCl gas immediately. -
Charging: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (connected to an inert gas line and caustic scrubber), add:
-
10.0 g of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine.
-
30 mL of
(approx. 9-10 equiv).
-
-
Catalyst Addition: Add 3-5 drops of anhydrous DMF.
-
Observation: Slight bubbling may occur (HCl evolution).
-
Phase 2: Reaction
-
Heating: Gradually heat the mixture to reflux (105–110 °C) using an oil bath.
-
Monitoring: Maintain reflux for 2–4 hours .
-
IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexanes) or LCMS. The starting material (more polar) should disappear, replaced by a less polar UV-active spot (Product).
-
-
Cooling: Once complete, cool the reaction mixture to room temperature.
-
Concentration (Optional but Recommended): If a large excess of
was used, remove the bulk of it via rotary evaporation under reduced pressure at <60 °C. Caution: Trap the distillate carefully; it is corrosive.
Phase 3: The Reverse Quench (Critical Step)
-
Preparation: Prepare a large beaker containing 200 g of crushed ice and 200 mL of water (or sat.
). Place this beaker in an ice bath with vigorous stirring. -
Addition: Dilute the reaction residue with a small amount of DCM or Toluene (to reduce viscosity). Dropwise , add the organic reaction mixture into the stirring ice slurry.
-
Control: Keep internal temperature <20 °C. Do not rush.
-
-
Neutralization: Once addition is complete, adjust pH to ~7–8 using solid
or 2M NaOH.
Phase 4: Isolation & Purification
-
Extraction: Extract the aqueous mixture with EtOAc (
mL). -
Washing: Wash combined organics with Brine (
mL). -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude material is often pure enough for the next step. If necessary, purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Quantitative Data Summary
| Parameter | Specification | Notes |
| Theoretical Yield | 100% | Based on MW conversion (203.2 g/mol |
| Typical Isolated Yield | 85–94% | Losses usually occur during extraction if pH is not optimized. |
| Appearance | Off-white to pale yellow solid | Color depends on trace phosphorus impurities. |
| Rf (TLC) | ~0.6–0.8 | (20% EtOAc/Hexanes). Significantly higher than SM. |
| 1H NMR Characteristic | Loss of N-H/O-H | Disappearance of broad singlet at >11 ppm. |
Process Visualization (Workflow)
Figure 1: Step-by-step workflow for the deoxychlorination process emphasizing the critical safety quench step.
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Cause: Old
(hydrolyzed) or insufficient temperature.[2] -
Fix: Use fresh distilled
. Ensure bath temperature is >105 °C. Increase DMF loading to 0.5 equiv.
-
-
Problem: Product trapped in aqueous phase.
-
Cause: Pyridine nitrogen might be protonated if quench is too acidic.
-
Fix: Ensure the aqueous phase pH is adjusted to >7.0 during workup to liberate the free base.
-
-
Problem: Black tar formation.
-
Cause: Overheating or "charring" of impurities.
-
Fix: Use a solvent (Toluene) instead of neat
to control internal temperature better.
-
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyridine reactivity and tautomerism).
-
Soudijn, W., et al. (2012). "Synthesis of 2-chloropyridines from 2-pyridones." Organic Process Research & Development.
-
BenchChem. (2025).[2] "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride." (Safety protocols for POCl3).
-
PubChem. (2025). "Compound Summary: 2-Chloro-4-fluoro-3-methylpyridine." (Physical properties and safety data).
Sources
Reaction conditions for bromination of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine
This Application Note and Protocol guide details the reaction conditions for the bromination of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine , a critical intermediate scaffold often utilized in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmaceuticals.
Executive Summary & Chemical Context
The transformation of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine (1) into its brominated derivatives is a pivotal step in diversifying the pyridine scaffold. The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer, which dictates the regioselectivity of Electrophilic Aromatic Substitution (EAS).
-
Primary Target: 3-Bromo-4-(4-fluoro-3-methylphenyl)pyridin-2(1H)-one . The C3 position is electronically activated by the adjacent carbonyl/hydroxyl group but is sterically sensitive due to the bulky C4-aryl substituent.
-
Secondary Target: 5-Bromo isomer (often a byproduct) or 3,5-Dibromo species (if over-brominated).
This guide provides a high-fidelity protocol for C3-selective bromination using N-Bromosuccinimide (NBS), favoring the formation of the 3,4-diaryl "privileged structure" found in kinase inhibitors.
Mechanistic Rationale
The 2-pyridone ring is electron-rich. The amide nitrogen donates electron density into the ring, activating positions 3 and 5.
-
C3 Position: Ortho to the electron-donating oxygen (in enol form) or carbonyl (in keto form). It is the kinetic site of attack but susceptible to steric hindrance from the aryl group at C4.
-
C5 Position: Para to the nitrogen. It is the thermodynamic site and less sterically hindered.
Control Strategy: To achieve C3 selectivity, we utilize NBS in polar aprotic solvents (DMF or MeCN) at controlled temperatures. This avoids the harsh acidic conditions of liquid bromine (
Critical Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Reagent | N-Bromosuccinimide (NBS) | Provides a controlled, low concentration of electrophilic bromine ( |
| Solvent | DMF (N,N-Dimethylformamide) | Excellent solubility for the polar pyridone substrate; promotes the polar transition state for C3 attack. |
| Stoichiometry | 1.00 - 1.05 equivalents | Strict stoichiometry prevents the formation of the 3,5-dibromo impurity. |
| Temperature | 0 °C to 20 °C | Low temperature favors the kinetic product (C3) and suppresses the formation of the thermodynamic C5 isomer. |
| Concentration | 0.2 M - 0.5 M | Moderate concentration balances reaction rate with thermal mass control. |
Detailed Experimental Protocols
Protocol A: High-Selectivity C3-Bromination (Recommended)
Objective: Synthesis of 3-bromo-4-(4-fluoro-3-methylphenyl)pyridin-2(1H)-one with >95% regioselectivity.
Materials
-
Substrate: 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.02 equiv) - Recrystallize from water if yellow/aged.
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Quench: Water / Sodium Thiosulfate (
)
Step-by-Step Workflow
-
Preparation:
-
Charge a reaction vessel (equipped with a magnetic stir bar and internal temperature probe) with 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine .
-
Add DMF (5 mL per gram of substrate) and stir to ensure complete dissolution. The solution may be slightly yellow.
-
Cool the mixture to 0 °C using an ice/water bath.
-
-
Bromination:
-
Dissolve NBS (1.02 equiv) in a minimal amount of DMF (1-2 mL/g).
-
Crucial Step: Add the NBS solution dropwise to the substrate solution over 30-60 minutes, maintaining the internal temperature < 5 °C.
-
Reasoning: Slow addition prevents localized high concentrations of brominating agent, which causes over-bromination.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to Room Temperature (20-25 °C) .
-
Stir for 2–4 hours.
-
Checkpoint: Monitor by HPLC or TLC (50% EtOAc/Hexanes). Look for the disappearance of starting material (
) and appearance of the product ( ).
-
-
Work-up & Isolation:
-
Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring. The product should precipitate as a solid.
-
Optional: If the filtrate is yellow (excess
), add 10% aqueous sodium thiosulfate solution until colorless. -
Stir the slurry for 30 minutes to granulate the solid.
-
-
Purification:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with water (
) to remove residual DMF. -
Wash with a small amount of cold Ethanol (
) to remove non-polar impurities. -
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
-
-
Yield: Expected yield: 85–92%. Appearance: Off-white to pale yellow solid.
Protocol B: Scale-Up Alternative (Cost-Optimized)
Objective: Large-scale synthesis where cost is prioritized over absolute regioselectivity (requires recrystallization).
-
Solvent: Glacial Acetic Acid (AcOH).
-
Reagent: Liquid Bromine (
) (1.0 equiv) in AcOH. -
Procedure: Dissolve substrate in AcOH at 25 °C. Add
/AcOH solution dropwise. Stir for 2 hours. Pour into water. Filter. -
Note: This method often produces 5-10% of the C5-isomer, which must be removed by recrystallization from Ethanol/Water.
Analytical Controls & Troubleshooting
Diagnostic NMR Signals (DMSO- )
-
Starting Material: Doublet at
6.5 ppm (C3-H) and doublet at 6.4 ppm (C5-H). -
3-Bromo Product: The signal at C3 is gone. The C5-H appears as a singlet (or essentially a singlet) at
ppm. -
5-Bromo Product (Impurity): The C3-H appears as a singlet at
ppm. -
3,5-Dibromo Product: No pyridone ring protons; only aromatic phenyl protons remain.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High 3,5-dibromo levels | Excess NBS or fast addition | Reduce NBS to 0.95 equiv; slow down addition rate. |
| Low Conversion | Old/Wet NBS | Recrystallize NBS or increase stoichiometry to 1.1 equiv. |
| Product Oiling Out | DMF concentration too high | Dilute the quench water; cool to 0 °C; seed with authentic crystal. |
| C5-Isomer Formation | Temperature too high | Maintain reaction at 0 °C; switch solvent to MeCN (Acetonitrile). |
Visualizations
Diagram 1: Reaction Pathway & Regioselectivity
This diagram illustrates the tautomeric equilibrium and the competing bromination pathways.
Caption: Kinetic vs. Thermodynamic control in the bromination of 4-aryl-2-pyridones.
Diagram 2: Experimental Workflow Decision Tree
A logic flow for selecting the correct protocol based on scale and purity requirements.
Caption: Decision matrix for selecting bromination conditions based on scale and purity needs.
References
-
Regioselective Bromination of 2-Pyridones
- Title: "Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines"
- Source: Organic Letters (ACS Public
-
URL:[Link]
-
Synthesis of p38 Inhibitor Intermediates
- Title: "Practical synthesis of a p38 MAP kinase inhibitor" (Discusses similar pyridone scaffolds)
- Source: Journal of Organic Chemistry (PubMed)
-
URL:[Link]
-
NBS Reactivity Profile
- Title: "N-Bromosuccinimide (NBS) - Reagent Profile and Reactivity"
- Source: Organic Chemistry Portal
-
URL:[Link]
- General Pyridone Functionalization: Title: "Regioselective Bromination of Fused Pyridine N-Oxides" (TCI Chemicals Technical Note) Source: TCI Chemicals
Troubleshooting & Optimization
Improving reaction yields for 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine synthesis
Welcome to the technical support guide for the synthesis of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthesis.
Overview of Synthesis: The Kröhnke Pyridine Synthesis
The preparation of highly functionalized pyridines is a cornerstone of medicinal chemistry, as the pyridine motif is prevalent in a vast number of pharmaceuticals.[1] The Kröhnke pyridine synthesis is a classic and versatile method for preparing such compounds.[2][3] It relies on the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate, to form the pyridine ring.[3][4]
This guide will focus on a Kröhnke-type approach for synthesizing 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine, a route valued for its reliability and tolerance of various functional groups.
Reaction Mechanism Overview
The synthesis proceeds through a well-defined cascade of reactions, which is crucial to understand for effective troubleshooting.
-
Ylide Formation: The α-pyridinium salt of a ketone is deprotonated to form a pyridinium ylide intermediate.
-
Michael Addition: This ylide acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound.
-
Cyclization & Aromatization: The resulting 1,5-dicarbonyl intermediate reacts with ammonia (from ammonium acetate), cyclizes, and then dehydrates to form the stable, aromatic pyridine ring.[3]
Caption: The reaction mechanism of the Kröhnke pyridine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low or I'm recovering only starting materials. What are the likely causes?
A low or non-existent yield is one of the most common issues. A systematic check of reagents and conditions is the best approach.[5]
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities, especially water, can halt the reaction. The formation of the pyridinium ylide and the subsequent Michael addition are sensitive to contaminants.[6]
-
Action: Ensure all reagents are pure and solvents are anhydrous. Dry solvents using standard laboratory procedures (e.g., distillation from a drying agent or passing through activated alumina). Check the purity of starting materials by NMR or melting point.
-
-
Ineffective Base: The deprotonation of the α-pyridinium salt to form the ylide is critical. If the base is too weak or has degraded, this initial step will fail. While ammonium acetate can act as the base, its effectiveness can vary.
-
Action: Ensure the ammonium acetate is fresh and dry. In some cases, a stronger, non-nucleophilic base may be required, but this can complicate the one-pot nature of the reaction.
-
-
Suboptimal Temperature: The final cyclization and dehydration steps require sufficient thermal energy.[7]
-
Action: If the reaction is sluggish, consider increasing the temperature. Typical conditions involve heating in a solvent like acetic acid or ethanol at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
Premature Decomposition: The 1,5-dicarbonyl intermediate can be unstable under certain conditions and may degrade or undergo side reactions if the cyclization does not proceed efficiently.
-
Action: Ensure an adequate amount of ammonium acetate is present to trap the intermediate as it forms. A slow, controlled heating ramp can sometimes be beneficial.
-
Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?
Side-product formation often arises from competing reaction pathways.[6]
Common Side Products & Prevention Strategies:
| Side Product Type | Probable Cause | Prevention & Mitigation Strategy |
| Self-Condensation Product | The α,β-unsaturated carbonyl starting material reacts with itself (e.g., via an aldol condensation). | Add the α,β-unsaturated carbonyl slowly to the reaction mixture containing the other components to maintain its low concentration. |
| Michael Addition Reversal | The initial Michael addition is a reversible reaction. If the subsequent cyclization is slow, the reaction can revert to starting materials. | Use optimized reaction conditions (temperature, concentration) to favor the forward reaction and rapid cyclization. |
| Incomplete Aromatization | The dihydropyridine intermediate fails to fully dehydrate to the aromatic pyridine product. | Ensure reaction conditions are sufficiently acidic (acetic acid is a common solvent for this reason) and the temperature is high enough to drive the elimination of water. |
Q3: I'm having difficulty purifying the final 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine product. What are the best practices?
The basic nitrogen atom and the acidic hydroxy group (in its pyridone tautomer form) can make purification challenging.
-
Column Chromatography: Pyridines are basic and often exhibit "tailing" on silica gel, leading to poor separation.[6]
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system. This deactivates the acidic silanol groups on the silica surface, resulting in sharper peaks and better separation.
-
-
Acid-Base Extraction: This technique leverages the basicity of the pyridine nitrogen for separation from non-basic impurities.[6]
-
Protocol:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic pyridine product will be protonated and move into the aqueous layer.
-
Separate the layers. The organic layer now contains non-basic impurities.
-
Carefully basify the aqueous layer with a base like NaOH or NaHCO₃ until the pH is > 8.
-
Extract the neutralized aqueous layer again with an organic solvent. The pure pyridine product will now be in the organic phase.
-
Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent.
-
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.[6]
-
Action: Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-quality crystals.
-
Troubleshooting Workflow
When encountering low yields or other issues, a logical workflow can help pinpoint the problem efficiently.
Caption: A logical workflow to diagnose and solve common issues in the synthesis.
Reference Experimental Protocol
This protocol is a general guideline. Optimization may be required based on specific laboratory conditions and reagent batches.
Objective: To synthesize 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine.
Materials:
-
2-Acetylpyridine
-
Iodine
-
Pyridine
-
(E)-3-(4-fluoro-3-methylphenyl)acrylaldehyde
-
Ammonium acetate
-
Glacial Acetic Acid
Procedure:
-
Preparation of the Pyridinium Salt (1-(2-oxo-2-phenylethyl)pyridin-1-ium iodide):
-
In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) in a minimal amount of a suitable solvent like acetone.
-
Add iodine (1.1 eq) and pyridine (1.1 eq).
-
Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction typically takes several hours.
-
Collect the resulting pyridinium salt by vacuum filtration, wash with cold acetone, and dry under vacuum.
-
-
Kröhnke Synthesis:
-
To a round-bottom flask equipped with a reflux condenser, add the prepared pyridinium salt (1.0 eq), (E)-3-(4-fluoro-3-methylphenyl)acrylaldehyde (1.0 eq), and ammonium acetate (5-10 eq).
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to reflux (typically around 120 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of ice water and neutralize carefully with a base (e.g., saturated sodium bicarbonate solution) to precipitate the crude product.
-
Collect the crude solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product using the methods described in Q3 (e.g., column chromatography with a triethylamine-modified eluent or recrystallization).
-
Characterize the final product by NMR, MS, and melting point to confirm its identity and purity.
-
References
- BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in pyridine functionalization.
- Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?
-
Madsen, U., et al. (2002). Optimization of the 4-aryl group of 4-aryl-pyridine glucagon antagonists: development of an efficient, alternative synthesis. Bioorganic & Medicinal Chemistry Letters, 12(9), 1303-6. Retrieved from [Link]
- Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
- (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]
-
Mahendra, M., et al. (2014). (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133. Retrieved from [Link]
-
Procter, D. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11087. Retrieved from [Link]
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
- (n.d.). Kröhnke Pyridine Synthesis Method.
- ACS Green Chemistry Institute. (n.d.). Safety Issues with Pyridine Ring Construction.
-
ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]
- (2026, February 8). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic. Retrieved from [Link]
- BenchChem. (n.d.). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers.
-
ResearchGate. (n.d.). Kröhnke Pyridine Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Buchwald, S. L., et al. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 649-652. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of 6-Aryl-4-hydroxypiperidin-2-ones and a Possible Applications to the Synthesis of a Novel HMG-CoA Reductase Inhibitor. Retrieved from [Link]
- Molbank. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones.
- ChemicalBook. (n.d.). 4-fluoro-3-methylphenyl 4-fluorophenyl ketone synthesis.
- Chemical Communications. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
-
MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Retrieved from [Link]
- YorkSpace. (n.d.). SUSTAINABLE SYNTHESIS OF 4-ACYLPYRIDINES THROUGH AIR OXIDATION OF DEAROMATIZED 4-ALKYLPYRIDINES.
- Guidechem. (2023, December 19). How can 2-fluoro-3-hydroxypyridine be synthesized and applied?
-
ChemMedChem. (2020). Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase. Retrieved from [Link]
Sources
Technical Support Center: Resolving Solubility Challenges of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine in DMSO
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine in Dimethyl Sulfoxide (DMSO). This document provides in-depth troubleshooting protocols and a comprehensive FAQ section to address common challenges in your experimental workflows.
Introduction to the Challenge
4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine is a compound of interest in many research and drug discovery pipelines. Like many heterocyclic compounds, it can exhibit limited solubility in common solvents, including DMSO, which is a widely used solvent for preparing stock solutions for biological assays.[1][2] Achieving a stable, homogenous solution is critical for obtaining accurate and reproducible experimental results.[1][3][4] This guide will walk you through a systematic approach to resolving these solubility challenges.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
This section addresses specific problems you may encounter when attempting to dissolve 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine in DMSO.
Problem 1: The compound is not dissolving at room temperature, resulting in a suspension or visible particulates.
Possible Causes:
-
Low Kinetic Energy: The dissolution process may be slow at ambient temperatures.
-
Supersaturation: The target concentration may exceed the compound's intrinsic solubility in DMSO at room temperature.
-
Stable Crystal Lattice: The solid-state properties of the compound may hinder its dissolution.[3]
Troubleshooting Protocol:
-
Initial Dissolution Attempt:
-
Weigh the desired amount of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to reach your target concentration.
-
Vortex the vial vigorously for 2-5 minutes.[5]
-
Visually inspect the solution against a light source for any undissolved particles.
-
-
If Particulates Remain, Apply Gentle Heating:
-
Place the vial in a water bath set to 37°C for 10-15 minutes.[2][5][6] Rationale: Increasing the temperature provides the necessary energy to overcome the activation energy barrier for dissolution.
-
Intermittently vortex the solution during incubation.
-
Caution: Avoid excessive heat, as it can potentially degrade the compound.[1]
-
-
If a Clear Solution is Still Not Achieved, Use Sonication:
-
If Solubility Issues Persist, Consider a Lower Concentration:
Problem 2: The compound dissolves initially but precipitates or becomes cloudy upon storage.
Possible Causes:
-
Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the atmosphere, which can decrease the solubility of hydrophobic compounds.[2][5]
-
Temperature Fluctuations: If stored at low temperatures, the DMSO itself can freeze (freezing point: 18.5°C), causing the compound to precipitate.[2]
-
Supersaturated Solution: The initial dissolution may have resulted in a thermodynamically unstable supersaturated solution.
Troubleshooting Protocol:
-
Use Anhydrous DMSO: Always use a fresh, unopened bottle of high-purity, anhydrous DMSO (≥99.7%) for preparing stock solutions.[5]
-
Proper Storage:
-
Avoid Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to prevent repeated freezing and thawing, which can compromise compound stability and solubility.[1][6]
Problem 3: The compound precipitates when the DMSO stock solution is diluted into an aqueous buffer or cell culture medium.
Possible Cause:
-
"Crashing Out": This is a common phenomenon for compounds with low aqueous solubility. When the DMSO stock is diluted, the solvating power of the DMSO is significantly reduced, and the compound's concentration exceeds its solubility limit in the final aqueous environment.[5]
Troubleshooting Protocol:
-
Optimize the Dilution Method:
-
Perform serial dilutions of your high-concentration stock solution in 100% DMSO first to get to an intermediate concentration.
-
Then, add the final, lower-concentration DMSO solution to your aqueous medium. This stepwise dilution can prevent the compound from precipitating.[7]
-
-
Lower the Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize solvent effects and cytotoxicity.[1][5] Always include a vehicle control with the same final DMSO concentration in your experiments.[1]
-
Consider Co-solvents: If precipitation persists, the addition of a small percentage of another water-miscible organic co-solvent to the aqueous medium may be necessary.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine to consider?
Q2: Can I adjust the pH to improve the solubility of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine?
Yes, for basic compounds like pyridine derivatives, adjusting the pH of the aqueous solution to be more acidic can increase solubility by protonating the pyridine nitrogen.[8] However, you must ensure that the pH of your final assay buffer is compatible with your biological system.
Q3: Is there a risk of compound degradation when heating the DMSO solution?
While gentle warming to 37°C is generally safe for short periods, prolonged exposure to higher temperatures can lead to the degradation of some compounds.[1] There have been reports of DMSO itself decomposing at elevated temperatures, which could potentially react with the dissolved compound.[9][10][11]
Q4: What is the recommended maximum concentration for a stock solution in DMSO?
This is compound-specific. If the solubility is unknown, a conservative starting point is 10 mM.[3][12] It is always best to experimentally determine the solubility limit for your specific batch of the compound.
Data Summary and Protocols
Table 1: Troubleshooting Summary for Dissolving 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine in DMSO
| Problem | Possible Cause(s) | Recommended Action(s) |
| Incomplete Dissolution | Low kinetic energy, supersaturation, stable crystal form | Vortex, gentle warming (37°C), sonication, try a lower concentration.[1][2][5][6] |
| Precipitation on Storage | Water absorption by DMSO, low storage temperature | Use anhydrous DMSO, store at room temperature in a desiccator, aliquot to avoid freeze-thaw cycles.[2][5][6] |
| Precipitation on Dilution | "Crashing out" in aqueous media | Perform serial dilutions in 100% DMSO first, keep final DMSO concentration low (<0.5%).[5][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the mass of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine required to make a 10 mM solution in your desired volume of DMSO.
-
Carefully weigh the compound into a sterile, appropriately sized glass or polypropylene vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 2-5 minutes.
-
Visually inspect for complete dissolution. If particulates remain, proceed to Protocol 2.
-
Once fully dissolved, store the stock solution as recommended above.
Protocol 2: Enhancing Solubility of a Difficult-to-Dissolve Compound
-
Following step 4 of Protocol 1, if the compound is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes.
-
After warming, vortex the solution again for 1-2 minutes.
-
If undissolved solid is still present, place the vial in a bath sonicator for 10-15 minutes.
-
Visually inspect the solution. If it is clear, the solution is ready for use or storage. If not, the desired concentration likely exceeds the compound's solubility limit.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for resolving solubility issues.
Chemical Principles of Solubility
Caption: Factors affecting compound solubility in DMSO.
References
- BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Sigma-Aldrich.
- BenchChem. (2025). Technical Support Center: Troubleshooting CFMMC Solubility in DMSO.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
- BenchChem. (2025). Technical Support Center: Troubleshooting (S)-IB-96212 Solubility in DMSO.
- Kerns, E. H., & Di, L. (2006).
- BenchChem. Overcoming solubility issues with 3-methylisoxazolo[5,4-b]pyridine.
- Smolecule.
- Selleckchem. Frequently Asked Questions.
- Sharma, A., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology, 8(5), 123-135.
- Various Authors. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized?
- Ishikawa, T., & Fujioka, T. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550.
- MedChemExpress. Compound Handling Instructions.
- Anonymous. (2023). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
- Monticelli, M., et al. (2020). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
- Anonymous. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development, 25(12), 2638–2645.
- Anonymous. DMSO – Pyridine-SO3 (Parikh-Doering).
- Traynelis, V. J., & Hergenrother, W. L. (1964). Decomposition of Dimethyl Sulfoxide Aided by Ethylene Glycol, Acetamide, and Related Compounds. The Journal of Organic Chemistry, 29(1), 221–222.
- Anonymous. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.
- Anonymous. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Environmental Science and Pollution Research, 22(1), 567–575.
- PubChem. 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide.
- Various Authors. (2016). Drug Solubility in Water and Dimethylsulfoxide.
- PubChem. 3-(2-Fluoro-4-methylphenyl)pyridine.
- Cayman Chemical. 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone (hydrochloride).
- Thermo Fisher Scientific. 4-Fluoro-2-methylpyridine, 96% 5 g.
- de la Vega de León, A., et al. (2020). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 25(10), 2453.
- ChemicalBook. (2026). 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE.
- Reddit. (2022). DMF Work-up and Solubility Issues.
- Sigma-Aldrich. 4-Fluoro-3-methylpyridine hydrochloride.
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for removing palladium catalysts from hydroxypyridine derivatives
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the challenge of removing residual palladium catalysts from hydroxypyridine derivatives. Given the chelating nature of hydroxypyridines and the stringent regulatory limits on palladium in active pharmaceutical ingredients (APIs), effective purification is a critical step in process development.[1][2][3] This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address common issues encountered in the laboratory and during scale-up.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from hydroxypyridine derivatives so challenging?
A1: The difficulty arises from a combination of factors:
-
Chelation: Hydroxypyridine moieties can act as bidentate ligands, strongly coordinating to palladium species. This interaction makes it difficult to separate the metal from the target molecule using standard purification methods like crystallization or simple filtration.[4]
-
Species Variability: Residual palladium can exist in various forms, including Pd(0) and Pd(II), as well as colloidal or soluble complexes with phosphine ligands or other reaction components.[5] Each species may require a different removal strategy.
-
Polarity: Hydroxypyridines are often polar, which can limit the effectiveness of some purification techniques, such as normal-phase chromatography, and may lead to product loss during aqueous extractions.
Q2: What are the primary categories of palladium removal techniques?
A2: Palladium removal strategies can be broadly grouped into three categories based on their mechanism of action: adsorption, extraction/precipitation, and crystallization.[6]
-
Adsorption (Scavenging): This is the most common approach, utilizing solid-supported materials (scavengers) that selectively bind to palladium.[2][6] These include activated carbon, functionalized silica gels, and polymeric resins.[6][7]
-
Extraction/Precipitation: This involves treating the product solution with an agent that forms an insoluble complex with palladium, which can then be filtered off. Alternatively, liquid-liquid extraction can be used to pull the palladium into an aqueous phase.[8]
-
Crystallization: While often a primary purification step, standard crystallization can be insufficient for palladium removal due to the strong coordination with the hydroxypyridine.[2][6] However, it can be effective when combined with additives that bind to the palladium, keeping it in the mother liquor.[7]
Q3: What are the regulatory limits for palladium in pharmaceutical ingredients?
A3: Regulatory bodies like the FDA and EMA, following the International Council for Harmonisation (ICH) Q3D guidelines, classify palladium as a Class 2B element.[9][10] The permitted daily exposure (PDE) for palladium is 100 µ g/day for the oral route of administration.[10][11] This typically translates to a concentration limit of 10 ppm (µg/g) in the final drug product, assuming a daily dose of 10 grams or less.[11] For parenteral (injected) drugs, the limit is much stricter, often around 1 ppm.[11][12]
Q4: How can I accurately measure residual palladium levels?
A4: The industry-standard method for quantifying trace levels of elemental impurities in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][7][13] This technique offers extremely high sensitivity and can simultaneously detect multiple elements.[1] For routine process monitoring or screening scavenger effectiveness, other methods like fluorescence-based assays can be used, but final product validation should be performed using a validated method like ICP-MS.[7] It is crucial to use proper sample preparation to avoid analytical errors, such as those caused by the volatility of certain palladium compounds.[14]
Troubleshooting Guide
Scenario 1: "I've treated my reaction mixture with activated carbon, but the palladium level is still above 100 ppm. What's going wrong?"
A1.1: Diagnosis & Solution
Activated carbon is a cost-effective scavenger, but its performance can be highly variable and dependent on several factors.[6][15]
-
Cause: Insufficient Contact Time or Temperature. Palladium scavenging by carbon is often a kinetic process.
-
Solution: Increase the stirring time (e.g., from 2 hours to 18 hours) and/or gently heat the mixture (e.g., to 45 °C) to improve the adsorption rate.[6]
-
-
Cause: Wrong Type of Activated Carbon. Different grades of activated carbon have varying surface areas, pore sizes, and surface chemistries, which significantly impact their scavenging efficiency.[16]
-
Solution: Screen different types of activated carbon. For example, Darco KB-B is a commonly cited grade for palladium removal in pharmaceutical processes.[6]
-
-
Cause: Product Adsorption. Activated carbon can be non-selective and adsorb your hydroxypyridine product, leading to yield loss.[6]
Scenario 2: "My functionalized silica scavenger worked well at the bench, but on a larger scale, it's clogging my filter. How can I resolve this?"
A2.1: Diagnosis & Solution
Filtration issues with solid-supported scavengers are a common scale-up challenge.
-
Cause: Fine Particles. The scavenger may contain fine particles that pass through or block the filter medium.
-
Cause: Flow vs. Batch Mode. A batch (stirred tank) process may not be optimal for filtration.
Scenario 3: "I've tried multiple scavengers, but the palladium levels are still too high. What are my next steps?"
A3.1: Diagnosis & Solution
Stubbornly high palladium levels often indicate a very stable palladium-product complex or the presence of a challenging palladium species.
-
Cause: Strong Chelation. The palladium may be so tightly bound to your hydroxypyridine that the scavenger cannot effectively compete for it.
-
Solution 1: Change the Oxidation State. The affinity of scavengers can vary for different palladium oxidation states (Pd(0) vs. Pd(II)).[18] You can try to add a mild oxidizing agent (to convert Pd(0) to Pd(II)) or a reducing agent prior to scavenging.[19] For example, some protocols use an oxidizing agent to convert palladium to a higher oxidation state, which is then complexed and removed.[19]
-
Solution 2: Use a Competitive Ligand. Introduce a strong, soluble chelating agent like N-acetylcysteine or trimercaptotriazine (TMT) to the solution before adding the solid-supported scavenger.[7][20] This can "pull" the palladium off your product, and the newly formed complex can then be more easily adsorbed by the scavenger.
-
Solution 3: Multi-Step Approach. No single method is 100% effective. Combine techniques. For example, perform an initial purification by column chromatography, followed by treatment with a high-affinity scavenger like Si-TMT (silica-trimercaptotriazine).[21]
-
Data & Visualization
Table 1: Comparison of Common Palladium Scavenger Classes
| Scavenger Type | Mechanism | Typical Loading | Advantages | Disadvantages |
| Activated Carbon | Physisorption/Chemisorption | N/A | Low cost, effective for a range of Pd species, scalable.[6][15] | Can be non-selective leading to product loss, batch-to-batch variability, slow kinetics.[6] |
| Thiol-Functionalized Silica | Chemisorption (Covalent Bond) | 0.5 - 1.5 mmol/g | High selectivity, fast kinetics, good solvent compatibility, low product loss.[6][18][22] | Higher cost than carbon, potential for thiol-related side reactions.[6] |
| Amine-Functionalized Silica | Chemisorption (Coordination) | 1.0 - 2.0 mmol/g | Effective for electron-deficient metal centers, can be selective.[18] | Generally lower affinity for Pd than thiol-based scavengers. |
| TMT-Functionalized Resins | Chemisorption (Chelation) | 0.6 - 0.7 mmol/g | Very high affinity for palladium, highly effective at reducing Pd to low ppm levels.[23] | Higher cost, may require longer reaction times.[23] |
Diagram 1: Decision Workflow for Scavenger Selection
This flowchart provides a logical path for selecting an appropriate palladium scavenging strategy.
Caption: Decision workflow for selecting a palladium removal strategy.
Diagram 2: Mechanism of Palladium Scavenging by Thiol-Functionalized Silica
This diagram illustrates the chemical interaction between a soluble palladium complex and a solid-supported thiol scavenger.
Caption: Palladium capture via chemisorption onto a thiol scavenger.
Experimental Protocols
Protocol 1: General Procedure for Screening Palladium Scavengers
-
Sample Preparation: Prepare a stock solution of your crude hydroxypyridine derivative in a suitable solvent (e.g., THF, Ethyl Acetate) at a known concentration.
-
Aliquot: In separate vials, place a defined amount of the stock solution (e.g., 1 mL). Retain one vial as an untreated control.
-
Scavenger Addition: To each of the other vials, add a different scavenger. A typical starting point is 5-10 equivalents of scavenger relative to the initial molar amount of palladium catalyst used in the reaction.[5][23]
-
Agitation: Seal the vials and agitate them at room temperature (or a slightly elevated temperature, e.g., 40-50°C) for a set period (e.g., 4 hours).
-
Sampling & Analysis: After the agitation period, take a small aliquot from the supernatant of each vial. Dilute the samples appropriately and analyze for residual palladium content using ICP-MS.
-
Evaluation: Compare the final palladium concentration for each scavenger against the untreated control to determine the most effective option.
Protocol 2: Optimized Procedure for Palladium Removal using Si-TMT
This protocol is intended for situations requiring very low palladium levels (<5 ppm).[22]
-
Dissolution: Dissolve the crude or partially purified hydroxypyridine derivative in a compatible solvent (e.g., THF, Toluene, Acetonitrile).[23]
-
Scavenger Addition: Add Si-TMT (silica-supported trimercaptotriazine) or a similar high-affinity thiol scavenger. Start with 3-5 molar equivalents relative to the measured residual palladium content.[23]
-
Stirring: Stir the mixture at room temperature for 4-24 hours. The optimal time should be determined by periodic in-process analysis.[23]
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger.[8]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration & Analysis: Combine the filtrate and washes, and concentrate under reduced pressure. Submit a sample of the final product for ICP-MS analysis to confirm the palladium level is within the required specification.[5]
References
- Galaffu, N., Man, S. P., Wilkes, R. D., & Wilson, J. R. H. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
- (n.d.). Silica Gels. Fuji Silysia Chemical.
- (n.d.). Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents.
- (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
- Shao, P., et al. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
- (2020, October 21). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. PubMed.
- (n.d.). Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
- (2017, July 31).
- (n.d.). Removal of palladium (Pd)
- (2022, August 11). Using ICP-MS to Measure Elemental Compositions in Drug Products.
- (n.d.). Challenges in ICP-MS analysis of elemental impurities in pharmaceutical products. LinkedIn.
- (n.d.). Metal Scavenger Guide. Sopachem.
- (n.d.). Biotage® MP-TMT - Palladium Scavenger. Norlab.
- (2015, May 18). How can i remove palladium Pd catalyst easily?
- (2017, May 8). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS. Agilent.
- (2023, January 20). How to Remove Palladium in three easy steps. Biotage.
- (n.d.). workup procedures to remove residual palladium from 2-Iodo-5-(m-tolyl)oxazole reactions. Benchchem.
- (n.d.). Technical Support Center: Purification of Palladium(II)
- (n.d.). ICH Q3D Elemental Impurities.
- (2016, July 20). Harmonized Guideline on Limit and Testing of Elemental Impurities in Pharmaceutical Substances: A Review. Hilaris Publisher.
- (n.d.). Your trick to remove residual palladium. Reddit.
- (n.d.). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PMC.
- (n.d.).
- (n.d.). ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals. Alfa Chemistry.
- (2017, December 30).
- (n.d.). (PDF) Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations.
- (n.d.).
- (n.d.). Elemental Impurities in Drug Products. A3P.
- (2019, March 22). guideline for elemental impurities q3d(r1). ICH.
Sources
- 1. eag.com [eag.com]
- 2. biotage.com [biotage.com]
- 3. alfachemic.com [alfachemic.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arborassays.com [arborassays.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 10. database.ich.org [database.ich.org]
- 11. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 12. sopachem.com [sopachem.com]
- 13. agilent.com [agilent.com]
- 14. Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. researchgate.net [researchgate.net]
- 18. km3.com.tw [km3.com.tw]
- 19. GB2247890A - Process for the removal of residual palladium from polyketones - Google Patents [patents.google.com]
- 20. reddit.com [reddit.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. norlab.com [norlab.com]
Troubleshooting regioselectivity in functionalization of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine
Introduction: The "Chameleon" Substrate
You are working with 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine . Before troubleshooting specific failures, you must internalize the fundamental challenge: this molecule is a "chameleon."
It exists in a tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.
-
In solution (polar solvents): The lactam (NH/C=O) form dominates.
-
In gas phase/non-polar solvents: The lactim (N/C-OH) form may be significant.
-
Reactivity: It is an ambident nucleophile . The nitrogen is a "soft" nucleophile; the oxygen is a "hard" nucleophile.
The bulky 4-(4-fluoro-3-methylphenyl) group adds a secondary layer of complexity: steric hindrance that distorts the planarity of the biaryl system, impacting electrophilic access to the C3 and C5 positions.
This guide addresses the three most common regioselectivity failures:
-
N- vs. O-Alkylation Mixtures (The Nucleophilic Battle)
-
C3 vs. C5 Halogenation (The Electrophilic Battle)
-
C2-Activation Stalls (The Leaving Group Battle)
Module 1: Troubleshooting N- vs. O-Alkylation
User Complaint: "I am trying to alkylate the oxygen to make an ether, but I keep getting the N-alkylated amide or a separable mixture."
The Root Cause: HSAB and Solvent Effects
According to Hard-Soft Acid-Base (HSAB) theory, the ring nitrogen is softer (more polarizable), while the oxygen is harder (more charge-dense).
-
N-Alkylation is favored by SN2 mechanisms with soft electrophiles in polar aprotic solvents where the cation is dissociated.
-
O-Alkylation requires "masking" the nitrogen or using a mechanism that inherently favors the oxygen (like Mitsunobu).
Troubleshooting Protocol
| Target | Recommended Conditions | Why it Works (The Mechanism) |
| N-Alkylation (Lactam) | Base: Cs₂CO₃ or K₂CO₃Solvent: DMF or DMSOElectrophile: Alkyl Iodides/Bromides | Polar aprotic solvents solvate the cation (K⁺/Cs⁺), leaving the "naked" anion. The softer N-center attacks the soft alkyl halide. |
| O-Alkylation (Lactim) | Base: Ag₂CO₃ (Silver Carbonate)Solvent: Toluene or Hexane (Non-polar)Electrophile: Alkyl Iodides | The "Silver Effect": Ag⁺ coordinates strongly to the Nitrogen lone pair, effectively blocking it. This forces the electrophile to attack the Oxygen. |
| O-Alkylation (High Purity) | Reagents: PPh₃ / DIAD (Mitsunobu)Solvent: THFElectrophile: Primary/Secondary Alcohol | The Mitsunobu reaction activates the alcohol, not the pyridine. The pyridone acts as the nucleophile.[1] The oxy-phosphonium intermediate favors formation of the O-C bond >99% of the time. |
FAQ: Specific Scenarios
Q: I used Ag₂CO₃ but still got N-alkylation. Why? A: Check your solvent. If you used DMF or MeCN with Silver Carbonate, the solvent polarity disrupted the tight Ag-N coordination. You must use non-polar solvents (Benzene, Toluene, Hexane) for the silver effect to work.
Q: Can I use NaH for O-alkylation? A: Generally, no. NaH generates the naked anion in THF/DMF, which usually reverts to N-alkylation (the thermodynamic sink) unless the electrophile is a very hard oxygen-seeker (like a triflate or tosylate).
Decision Logic: Alkylation Pathways
Module 2: Electrophilic Aromatic Substitution (C3 vs. C5)
User Complaint: "I am trying to iodinate/brominate the ring. I expected reaction at C5 (less hindered), but I am seeing C3 or mixtures."
The Root Cause: Electronic Activation vs. Steric Twist
In your molecule, the 4-(4-fluoro-3-methylphenyl) group is electron-rich (due to the methyl) but the pyridine ring is electron-deficient. The 2-hydroxy/2-oxo group is the strongest director.
-
C3 (Ortho to OH/N): Electronically most activated (highest HOMO coefficient). However, it is sterically crowded by the 4-aryl group.
-
C5 (Para to OH/Meta to N): Activated, but less so than C3. Less sterically hindered.
Critical Insight: For 4-aryl-2-pyridones, C3-halogenation is typically the dominant pathway using standard electrophiles (NIS, NBS) because the electronic activation from the C2-oxygen overcomes the steric clash, provided the 4-aryl ring can twist out of plane.
Troubleshooting Protocol
| Goal | Reagent System | Notes |
| C3-Halogenation (Dominant) | NIS or NBS in MeCN or DMF (0°C to RT) | Standard conditions favor C3. If the 4-aryl group is extremely bulky (e.g., if you had a 2,6-disubstituted phenyl), C3 might be blocked, but 4-fluoro-3-methylphenyl is not bulky enough to fully block C3. |
| C5-Halogenation (Challenging) | N-Oxide Route (Indirect) | Direct C5 halogenation is difficult. Alternative: Oxidize to the N-oxide (if O-protected), halogenate (often goes C2 or C6), then rearrange. Better approach: Start with a 5-halo-2-hydroxypyridine scaffold before adding the 4-aryl group. |
| C3-C5 Di-halogenation | Excess NIS/NBS + Heat | The C3 position reacts first. Continued reaction will eventually halogenate C5. |
Visualizing the Steric/Electronic Conflict
Module 3: C2-Functionalization (The "OH" Handle)
User Complaint: "I cannot get the Suzuki coupling to work directly on the 2-pyridone."
The Root Cause: Amide Stability
The 2-pyridone tautomer is essentially a cyclic amide. Amide C-N bonds are very stable and do not undergo oxidative addition with Palladium easily. You must convert the C=O into a reactive electrophile (C-X or C-OTf).
Protocol: Activation for Cross-Coupling
-
Chlorination (C-Cl):
-
Reagent: POCl₃ (neat or with DIEA).
-
Temp: Reflux (80-100°C).
-
Outcome: Converts 2-hydroxypyridine to 2-chloro-4-(4-fluoro-3-methylphenyl)pyridine .
-
Pros: Very stable product, cheap reagents.
-
Cons: Harsh conditions.[2]
-
-
Triflation (C-OTf):
-
Reagent: Tf₂O (Triflic anhydride) + Pyridine/Et₃N.
-
Solvent: DCM, 0°C.
-
Outcome: Converts 2-hydroxypyridine to 2-triflyloxy-pyridine .
-
Pros: Mild conditions, highly reactive for Suzuki/Buchwald.
-
Cons: Triflate is hydrolytically unstable; must be used quickly.
-
Critical Warning: When generating the triflate, ensure strictly anhydrous conditions. If water is present, the Tf₂O hydrolyzes to TfOH, which protonates the pyridine nitrogen, killing the reaction.
References
-
N- vs O-Alkylation Mechanisms
- The "Silver Effect" (Ag2CO3): Study: "Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation of Aromatic Imidate Systems." Source:Synthesis 2009, 23, 3967-3972.
-
Mitsunobu Selectivity
- Study: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions."
- Source:Tetrahedron Letters 2005, 46, 5269-5272.
-
Link:[Link]
-
C3-Selective Functionalization
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 3. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 4. orgsyn.org [orgsyn.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: High-Purity Recrystallization of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine via recrystallization. As an Active Pharmaceutical Ingredient (API), achieving high purity is paramount for ensuring safety and efficacy.[1] This document moves beyond simple protocols to explain the underlying principles of solvent selection and troubleshooting, empowering you to optimize the crystallization process for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine that influence solvent selection?
A: The solubility characteristics of this compound are governed by three primary structural features:
-
2-Hydroxypyridine Moiety: This group can engage in hydrogen bonding as both a donor (from the -OH) and an acceptor (at the nitrogen and oxygen atoms). It also exhibits keto-enol tautomerism, existing in equilibrium with its 2-pyridone form. This duality allows for solubility in a range of polar protic and aprotic solvents.
-
Fluorophenyl Group: The fluorinated aromatic ring introduces a significant non-polar, hydrophobic character to the molecule, which favors solubility in less polar solvents like toluene or ethyl acetate.
-
Overall Polarity: The molecule possesses a moderate overall polarity. An ideal recrystallization solvent will fully dissolve the compound when hot but have very limited solubility for it when cold.
Q2: Which single solvent system is a good starting point for this compound?
A: Based on the molecular features, a moderately polar protic solvent like Ethanol or Isopropanol (IPA) is an excellent starting point. These alcohols can hydrogen bond with the hydroxypyridine group, while their alkyl chains can interact with the phenyl ring. They generally exhibit a steep solubility curve for compounds of this type, meaning they dissolve the compound well at their boiling point but poorly at room temperature or below, which is the primary requirement for a good recrystallization solvent.[2]
Q3: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point, forming an impure liquid instead of a solid crystal lattice.[3][4] This is a common issue, especially when the solution is cooled too quickly or when significant impurities are present that depress the melting point.
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation level.[5]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask (e.g., by placing it on a wooden block or in a warm water bath) can promote the slow, ordered crystal growth required to bypass the oiling out phase.[3]
-
Change Solvents: If the problem persists, the boiling point of your solvent may be too high relative to the compound's melting point. Consider a lower-boiling solvent. Alternatively, switch to a two-solvent system.
Q4: My crystal yield is very low. What are the most common reasons for this?
A: A poor yield is typically due to one of the following:
-
Excessive Solvent: Using more than the minimum amount of hot solvent required for complete dissolution will leave a significant portion of your compound in the mother liquor upon cooling.[3][5]
-
Premature Crystallization: If crystals form during a hot gravity filtration step, product is lost on the filter paper.
-
Incomplete Cooling: Failing to cool the solution sufficiently (e.g., in an ice bath after initial room temperature cooling) will result in higher solubility and thus lower recovery.
-
Washing with Warm Solvent: Rinsing the collected crystals with room-temperature or warm solvent will redissolve some of the product.[2] Always use a minimal amount of ice-cold solvent for rinsing.
Troubleshooting Guide
This table outlines common problems encountered during the recrystallization of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine, their probable causes, and actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | 1. Too much solvent was used, and the solution is not supersaturated.[3] 2. The solution is supersaturated but requires a nucleation site to begin crystallization.[2] | 1. Boil off a portion of the solvent to increase the concentration and attempt to cool again. 2. Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a "seed crystal" of the pure compound.[3] |
| Compound "Oils Out" | 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.[4] 3. High concentration of impurities. | 1. Re-heat to redissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.[5] 2. Consider using a lower-boiling point solvent or a two-solvent system. |
| Rapid Formation of Fine Powder | 1. The solution was cooled too quickly (e.g., by placing it directly into an ice bath).[5] | 1. Rapid precipitation can trap impurities. Re-heat, add a little extra solvent, and allow the solution to cool slowly to room temperature before moving to an ice bath.[5] |
| Colored Impurities in Crystals | 1. The impurity has similar solubility properties to the desired compound. 2. The impurity was not fully removed during the initial dissolution. | 1. Perform a "hot filtration" step after dissolving the crude solid. If the color is due to soluble impurities, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[4] Caution: Do not add charcoal to a boiling solution due to the risk of bumping. |
| Low Recovery / Poor Yield | 1. Too much solvent was used initially.[5] 2. Crystals were washed with an excessive amount of or non-chilled solvent.[2] 3. Premature crystallization during hot filtration. | 1. Before filtering, test the mother liquor by spotting it on a watch glass. If a large amount of solid remains after evaporation, concentrate the mother liquor and cool to recover a second crop of crystals. 2. Always use a minimal amount of ice-cold solvent for rinsing. 3. Use a pre-heated funnel and flask for hot filtration and keep the solution near its boiling point. |
Solvent System Selection and Protocol
The choice of solvent is the most critical parameter in recrystallization.[6] For a compound like 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine, a systematic approach is recommended.
Solvent Selection Workflow
The following diagram illustrates the decision-making process for identifying a suitable single-solvent or two-solvent system.
Caption: Decision workflow for selecting a recrystallization solvent system.
Recommended Solvent Systems
| System Type | Solvent(s) | Rationale |
| Single Solvent | Ethanol, Isopropanol (IPA) | Good starting points due to their ability to dissolve the compound when hot and provide poor solubility when cold. |
| Two-Solvent | Ethyl Acetate / Heptane | Ethyl acetate (Solvent #1) is a good solvent for the compound, while heptane (Solvent #2, the anti-solvent) is a poor solvent. This combination is effective for moderately polar compounds.[7][8] |
| Two-Solvent | Toluene / Heptane | Toluene effectively dissolves the aromatic structure at high temperatures. Heptane addition induces crystallization upon cooling. |
| Two-Solvent | Acetone / Water | Acetone is a strong polar aprotic solvent. The addition of water as an anti-solvent can be highly effective, but care must be taken to avoid oiling out.[7] |
Detailed Experimental Protocol (Two-Solvent System: Ethyl Acetate/Heptane)
This protocol details a robust method for purifying the target compound using a common and effective two-solvent system.[8]
-
Dissolution: Place the crude 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add the minimum volume of hot ethyl acetate (Solvent #1) needed to fully dissolve the solid at a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new receiving flask with hot solvent vapor to prevent premature crystallization.
-
Achieve Saturation: To the clear, hot solution, add heptane (Solvent #2) dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.
-
Re-clarify: Add 1-2 drops of hot ethyl acetate to just re-dissolve the precipitate, ensuring the solution is perfectly saturated at the boiling point.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a very small amount of ice-cold heptane (or a pre-chilled mixture of ethyl acetate/heptane) to remove any residual soluble impurities from the crystal surfaces.[2]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a free-flowing crystalline solid.
References
-
DSpace@MIT. (n.d.). Novel continuous crystallization strategies for purification of active pharmaceutical ingredients. Retrieved from [Link]
-
PMC. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization1. Retrieved from [Link]
- Google Patents. (n.d.). HU228946B1 - Process for the extraction of 2-hydroxy pyridine 2-hydroxyquinoline and 2-hydroxybenzothiazole derivatives.
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
-
University of Colorado Boulder. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. Recrystallization [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. syrris.com [syrris.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
Interpreting broad NMR signals caused by tautomerism in 2-hydroxypyridines
Technical Support Center: 2-Hydroxypyridines & NMR Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the analysis of 2-hydroxypyridines and related scaffolds by Nuclear Magnetic Resonance (NMR) spectroscopy. The dynamic nature of these molecules often presents unique challenges in spectral interpretation. This guide is designed to explain the underlying chemical principles and provide actionable, field-proven protocols to resolve common experimental issues.
Frequently Asked Questions (FAQs)
FAQ 1: Why do the NMR signals for my 2-hydroxypyridine derivative look broad and poorly resolved?
Answer:
The most common reason for significant line broadening in the NMR spectra of 2-hydroxypyridines is prototropic tautomerism . This is a rapid chemical exchange process where the compound interconverts between two isomeric forms: the 2-hydroxypyridine (enol-like) form and the 2-pyridone (keto-like) form.[1][2][3]
The interconversion involves the transfer of a proton between the oxygen and nitrogen atoms. When the rate of this exchange (kex) is on the same timescale as the frequency difference (Δν) between the signals of the two distinct tautomers, NMR spectroscopy detects an "average" state. This intermediate exchange regime leads to the coalescence or significant broadening of the involved signals.[4][5]
dot digraph "Tautomeric_Equilibrium" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=none, fontname="Arial", fontsize=12];
} caption [label="Figure 1. Tautomeric equilibrium causing chemical exchange.", fontname="Arial", fontsize=10]; }
The NMR Timescale: The appearance of your spectrum is dictated by the relationship between the exchange rate and the NMR frequency separation:
-
Slow Exchange (kex << Δν): At very low temperatures, you would see two distinct sets of sharp signals, one for each tautomer.
-
Fast Exchange (kex >> Δν): At very high temperatures, you would see one set of sharp, population-averaged signals.
-
Intermediate Exchange (kex ≈ Δν): At or near room temperature for this system, the signals are often extremely broad, sometimes to the point of being lost in the baseline.[5]
This phenomenon is crucial in drug development, as the different tautomers can exhibit distinct biological activities, solubilities, and abilities to cross biological membranes like the blood-brain barrier.[6][7]
FAQ 2: How can I confirm that tautomerism is the cause of the line broadening in my experiment?
Answer:
A systematic approach involving solvent and temperature variation is the most effective way to diagnose tautomerism-induced line broadening.
dot digraph "Troubleshooting_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontcolor="#FFFFFF", color="#FFFFFF", fillcolor="#4285F4"]; edge [color="#202124"];
} caption [label="Figure 2. Diagnostic workflow for broad NMR signals.", fontname="Arial", fontsize=10]; }
-
Solvent Study: The position of the tautomeric equilibrium is highly sensitive to the solvent environment.[1][3]
-
Polar, Protic Solvents (e.g., D₂O, CD₃OD): These solvents stabilize the more polar 2-pyridone (keto) form through hydrogen bonding.[3][8] You should expect the equilibrium to shift significantly towards this tautomer.
-
Non-Polar, Aprotic Solvents (e.g., Cyclohexane-d₁₂, CDCl₃): These solvents favor the less polar 2-hydroxypyridine (enol) form.[1][9]
-
The Experiment: Acquire a simple ¹H NMR spectrum in a polar solvent and a non-polar solvent. A significant change in chemical shifts and signal appearance between the two spectra is a strong indicator of a shifting tautomeric equilibrium.
-
-
Variable Temperature (VT) NMR: This is the definitive experiment. By changing the temperature, you directly manipulate the rate of exchange (kex).
-
Lowering the Temperature: This slows the exchange. If you are in the intermediate or fast exchange regime, the signals will broaden further before (ideally) resolving into two distinct sets of signals for each tautomer (slow exchange).[5]
-
Increasing the Temperature: This accelerates the exchange. If you are in the intermediate or slow exchange regime, the signals will broaden, coalesce, and then sharpen into a single set of averaged signals (fast exchange).[5][10]
-
If you observe these characteristic changes in your NMR spectrum upon altering temperature, you can confidently attribute the line broadening to chemical exchange due to tautomerism.
FAQ 3: How does my choice of NMR solvent affect the tautomeric equilibrium and signal sharpness?
Answer:
Solvent choice is a critical parameter that directly influences both the position of the tautomeric equilibrium (thermodynamics) and, to some extent, the rate of exchange (kinetics). The 2-pyridone form is significantly more polar (higher dipole moment) than the 2-hydroxypyridine form.[3]
As a result, polar solvents will preferentially solvate and stabilize the 2-pyridone tautomer, shifting the equilibrium in its favor.
| Solvent | Dielectric Constant (ε) | Predominant Form | Expected NMR Observation |
| Cyclohexane-d₁₂ | ~2.0 | 2-Hydroxypyridine | Spectrum will better reflect the enol form. |
| Chloroform-d (CDCl₃) | ~4.8 | Mixture | Often results in significant broadening at room temp. |
| Methanol-d₄ (CD₃OD) | ~33.0 | 2-Pyridone | Spectrum dominated by the keto form. |
| Water (D₂O) | ~80.1 | 2-Pyridone | Equilibrium strongly favors the keto form.[2] |
Table 1: Influence of Solvent Polarity on 2-Hydroxypyridine Tautomerism. Data sourced from multiple studies.[1][2][3][9]
Practical Application: If your goal is to characterize one tautomer, choose a solvent that strongly favors it. For instance, to obtain a clean spectrum of the 2-pyridone form, use D₂O or CD₃OD. Conversely, a non-polar solvent like cyclohexane or benzene will favor the 2-hydroxypyridine form.[1][8] Chloroform and DMSO often result in a mixture of both tautomers and, consequently, the most severe line broadening at ambient temperatures.
FAQ 4: Can I sharpen my NMR signals by changing the experiment temperature? A Protocol.
Answer:
Yes, changing the temperature is the most direct way to manipulate the exchange rate and obtain sharp NMR signals. The goal is to move the system from the intermediate exchange regime into either the slow or fast exchange regime.
dot digraph "Exchange_Regimes" { graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [color="#202124"];
} caption [label="Figure 3. Effect of temperature on NMR lineshape.", fontname="Arial", fontsize=10]; }
Experimental Protocol: Variable Temperature (VT) ¹H NMR
Objective: To drive the tautomeric system into a fast or slow exchange regime to obtain a high-resolution spectrum.
Instrumentation: NMR spectrometer equipped with a VT unit.
Procedure:
-
Sample Preparation: Prepare your sample in a suitable deuterated solvent (e.g., Toluene-d₈ for high temp, or THF-d₈/Methanol-d₄ for low temp). Ensure the concentration is optimal for a good signal-to-noise ratio.
-
Initial Setup (Room Temperature):
-
Insert the sample into the magnet.
-
Lock and shim the spectrometer at the starting temperature (e.g., 298 K).
-
Acquire a standard ¹H spectrum to serve as a baseline.
-
-
High-Temperature Experiment (for Fast Exchange):
-
Increase the temperature in increments (e.g., 10-15 K). Start at 298 K and go up to a maximum safe temperature for your sample and solvent (e.g., 353 K or 373 K for toluene).
-
At each temperature step:
-
Allow the sample to equilibrate for at least 5-10 minutes.
-
Re-check the lock and re-shim the spectrometer (especially the Z1 and Z2 shims).
-
Acquire a ¹H spectrum.
-
-
Observation: Look for the broad signals to coalesce into a single, sharper set of peaks.[10][11]
-
-
Low-Temperature Experiment (for Slow Exchange):
-
Cool the sample in increments (e.g., 10-15 K). Start at 298 K and go down to the freezing point of your solvent (e.g., ~180 K for THF-d₈).
-
At each temperature step:
-
Allow 10-15 minutes for equilibration (cooling takes longer).
-
Re-check the lock and re-shim.
-
Acquire a ¹H spectrum.
-
-
Observation: Look for the broad signals to de-coalesce into two distinct sets of sharp peaks, corresponding to the individual tautomers.[12]
-
-
Data Analysis: Compare the spectra at different temperatures to identify the coalescence temperature and the spectra corresponding to the fast and/or slow exchange regimes.
FAQ 5: How can I use NMR to study the kinetics of the tautomerism?
Answer:
For a quantitative analysis of the exchange kinetics, a 2D NMR experiment called EXSY (Exchange Spectroscopy) is highly effective, particularly in the slow exchange regime.[13][14] The EXSY pulse sequence is identical to the more common NOESY experiment, but it detects magnetization transfer due to chemical exchange rather than through-space dipolar coupling (the Nuclear Overhauser Effect).[5][13]
How EXSY Works: In an EXSY spectrum, you will see the normal signals along the diagonal. Critically, if a nucleus is exchanging between two different chemical environments (i.e., between the two tautomers), cross-peaks will appear connecting the signals of that nucleus in each tautomer.
-
Key Feature: For small molecules like 2-hydroxypyridines, exchange cross-peaks have the same phase as the diagonal peaks, while NOE cross-peaks have the opposite phase. This allows for clear differentiation.[14][15]
By integrating the volumes of the diagonal and cross-peaks and running experiments with varying mixing times (the delay during which exchange occurs), you can calculate the first-order rate constants (k) for the forward and reverse exchange process.
FAQ 6: My compound is for drug development. How does this tautomerism affect key properties?
Answer:
Acknowledging and understanding tautomerism is critical in drug design and development because the two tautomers are, for all practical purposes, different compounds with distinct physicochemical and biological properties.[6][7][16]
-
Receptor Binding & Pharmacodynamics: The shape, hydrogen bonding capabilities, and electrostatic surface of the two tautomers are different.[3] The keto form has an N-H donor and a C=O acceptor, while the enol form has an O-H donor and a ring nitrogen acceptor. One tautomer may bind to a biological target with significantly higher affinity than the other, directly impacting the drug's potency and efficacy.[6][17]
-
pKa and Ionization State: The two tautomers have different acid dissociation constants (pKa). The 2-hydroxypyridine form is a much stronger acid than the 2-pyridone form. This affects the compound's charge state at physiological pH (7.4), which in turn governs its solubility, membrane permeability, and interactions with targets.
-
Pharmacokinetics (ADME):
-
Solubility: The more polar 2-pyridone is generally more soluble in aqueous media.[7]
-
Lipophilicity (LogP): The less polar 2-hydroxypyridine is more lipophilic and may cross cell membranes more easily.
-
Metabolism: The different functional groups of the tautomers may be metabolized by different enzymes at different rates.
-
Because of these profound impacts, regulatory agencies often require a thorough investigation of tautomerism for new chemical entities. It is not just an academic curiosity but a fundamental property that can determine the success or failure of a drug candidate.[18]
References
-
2-Pyridone - Wikipedia. Available at: [Link]
-
Talele, T. T. (2023). What impact does tautomerism have on drug discovery and development? Expert Opinion on Drug Discovery. Available at: [Link]
-
Oliveira, B. G., & Diniz, R. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]
-
Talele, T. T. (2023). What impact does tautomerism have on drug discovery and development? ResearchGate. Available at: [Link]
-
Wong, M. W., Wiberg, K. B., & Frisch, M. J. (1992). Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Journal of the American Chemical Society. Available at: [Link]
-
Shokhen, M., & Albeck, A. (2021). What impact does tautomerism have on drug properties and development? ChemRxiv. Available at: [Link]
-
Facey, G. (2008). 2D EXSY. University of Ottawa NMR Facility Blog. Available at: [Link]
-
Al-Kahtani, H. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PLoS ONE. Available at: [Link]
-
Schmidt, U. (2021). Dynamical Models of Chemical Exchange in Nuclear Magnetic Resonance Spectroscopy. Concepts in Magnetic Resonance Part A. Available at: [Link]
-
Milman, V. (2023). Exploring Tautomers in Pharmaceutical Molecules. 3DS Blog. Available at: [Link]
-
IMSERC. 2D EXSY Experiment. Northwestern University. Available at: [Link]
-
NMR line broadening techniques - Wikipedia. Available at: [Link]
-
Stone, M. J. (2000). The Static Magnetic Field Dependence of Chemical Exchange Linebroadening Defines the NMR Chemical Shift Time Scale. Journal of the American Chemical Society. Available at: [Link]
-
Effect-of-Chemical-Exchange-on-Spectra. Chemistry LibreTexts. Available at: [Link]
-
Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. Available at: [Link]
-
Plain, N. J., & Keeler, J. (2021). Cross-Peaks in Simple 2D NMR Experiments from Chemical Exchange of Transverse Magnetization. ChemRxiv. Available at: [Link]
-
Bothner-By, A. A., & Noggle, J. H. (1985). Separation of Chemical Exchange and Cross-Relaxation Effects in Two-Dimensional NMR Spectroscopy. Journal of Magnetic Resonance. Available at: [Link]
-
Ishima, R., & Torchia, D. A. (2006). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society. Available at: [Link]
-
Wehrle, B., et al. (1987). Variable Temperature 15N CPMAS NMR Studies of Dye Tautomerism in Crystalline and Amorphous Environments. Chemical Physics. Available at: [Link]
-
Kwan, E. E. (2012). Lecture 11: Chemical Exchange. Harvard University. Available at: [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide. Addis Ababa University Institutional Repository. Available at: [Link]
-
Halttunen, M. (2019). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. Magnetic Resonance in Chemistry. Available at: [Link]
-
Sverdlov, M., et al. (2014). Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2'-deoxycytidine. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Spinner, E., & Yeoh, G. B. (1969). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[9][17]-annelated rings and oxygen at the[17]-position. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
-
Spinner, E., & Yeoh, G. B. (1971). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[9][17]-Annelated Rings and Oxygen at the[17]-Position. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
2-Pyridone | C5H5NO | CID 8871 - PubChem. Available at: [Link]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. people.bu.edu [people.bu.edu]
- 5. ekwan.github.io [ekwan.github.io]
- 6. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dynamic Variable Temperature NMR Investigation of Tautomerism in Nicotinamide [etd.aau.edu.et]
- 11. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. University of Ottawa NMR Facility Blog: 2D EXSY [u-of-o-nmr-facility.blogspot.com]
- 14. 2D EXSY Experiment [imserc.northwestern.edu]
- 15. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Exploring Tautomers in Pharmaceutical Molecules - Dassault Systèmes blog [blog.3ds.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine, a substituted biaryl heterocyclic compound of interest in medicinal chemistry and materials science. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering a detailed interpretation of its spectral features, a comparison with structurally related analogs, and the underlying principles governing the observed chemical shifts and coupling constants.
Introduction: The Structural Significance of Substituted 2-Hydroxypyridines
Substituted 2-hydroxypyridines are a pivotal class of heterocyclic compounds, frequently encountered as core scaffolds in pharmaceuticals, agrochemicals, and functional materials. Their structural elucidation is paramount for understanding their chemical reactivity, biological activity, and physical properties. NMR spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution.
A crucial aspect of 2-hydroxypyridine chemistry is its existence in a tautomeric equilibrium with its 2-pyridone form. This equilibrium can be influenced by factors such as solvent, temperature, and pH, which in turn significantly impacts the resulting NMR spectra. In many common deuterated solvents, the pyridone tautomer is predominant.[1] This guide will focus on the analysis of the major tautomeric form observed under standard NMR conditions.
Experimental Protocols
Sample Preparation
A standard protocol for preparing an NMR sample of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine is as follows:
-
Weigh approximately 5-10 mg of the high-purity, dried compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent can influence the tautomeric equilibrium and chemical shifts.[1]
-
Transfer the solution to a standard 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
-
¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Spectra are acquired on the same instrument, typically with a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
2D NMR: To aid in unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[2]
Predicted Spectral Analysis of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine
The following analysis is based on established principles of substituent effects on aromatic systems and data from analogous compounds. The atom numbering scheme used for assignment is presented below.
Molecular Structure and Atom Numbering:
Caption: Atom numbering for NMR assignments.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit signals corresponding to the protons on both the 2-hydroxypyridine and the 4-fluoro-3-methylphenyl rings.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| N-H | 11.0 - 13.0 | br s | - | 1H | The acidic proton of the pyridone tautomer is typically broad and significantly downfield. |
| H6 | 7.5 - 7.7 | d | J ≈ 6-7 | 1H | This proton is ortho to the nitrogen and will be downfield. It will be a doublet due to coupling with H5. |
| H5 | 7.3 - 7.5 | t or dd | J(H5,H6) ≈ 6-7, J(H5,H3) ≈ 1-2 | 1H | Coupled to both H6 and H3, appearing as a triplet or doublet of doublets. |
| H6' | 7.2 - 7.4 | d | J(H6',H5') ≈ 8-9 | 1H | This proton is ortho to the pyridine-substituted carbon and will be a doublet coupled to H5'. |
| H5' | 7.0 - 7.2 | t | J(H5',F) ≈ 8-9, J(H5',H6') ≈ 8-9 | 1H | Coupled to both the adjacent fluorine and H6', likely appearing as a triplet due to similar coupling constants. |
| H2' | 7.1 - 7.3 | s or br s | - | 1H | This proton is ortho to the methyl group and meta to the fluorine, likely appearing as a singlet or a finely split multiplet. |
| H3 | 6.2 - 6.4 | d | J(H3,H5) ≈ 1-2 | 1H | This proton is adjacent to the carbonyl group in the pyridone form and will be significantly upfield. It will be a doublet due to coupling with H5. |
| C-CH₃ | 2.2 - 2.4 | s | - | 3H | The methyl protons on the phenyl ring will appear as a singlet in a typical aromatic methyl region. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show 12 distinct signals for the carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 160 - 165 | The carbonyl carbon of the pyridone tautomer is significantly deshielded. |
| C4' | 158 - 162 (d, ¹JCF ≈ 240-250 Hz) | The carbon directly attached to fluorine will be downfield and show a large one-bond C-F coupling. |
| C4 | 145 - 150 | The carbon bearing the phenyl group will be downfield. |
| C6 | 138 - 142 | The carbon ortho to the nitrogen is deshielded. |
| C1' | 135 - 140 | The ipso-carbon of the phenyl ring attached to the pyridine. |
| C3' | 130 - 135 (d, ³JCF ≈ 3-5 Hz) | The carbon bearing the methyl group will show a smaller three-bond C-F coupling. |
| C5 | 125 - 130 | Aromatic CH carbon on the pyridine ring. |
| C6' | 124 - 128 (d, ³JCF ≈ 6-8 Hz) | This carbon will show a three-bond C-F coupling. |
| C2' | 122 - 126 (d, ²JCF ≈ 18-22 Hz) | This carbon will show a two-bond C-F coupling. |
| C5' | 115 - 120 (d, ²JCF ≈ 20-25 Hz) | This carbon, ortho to the fluorine, will be upfield and show a two-bond C-F coupling. |
| C3 | 105 - 110 | This carbon, adjacent to the carbonyl, will be relatively upfield for an aromatic carbon. |
| C-CH₃ | 15 - 20 | The methyl carbon will be in the typical aliphatic region. |
Comparative Spectral Analysis
To better understand the spectral features of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine, it is instructive to compare its predicted NMR data with the experimental data of simpler, related molecules.
Comparison with 2-Hydroxypyridine
The parent compound, 2-hydroxypyridine (in its 2-pyridone tautomeric form), provides the baseline for the pyridine ring signals. In CDCl₃, the approximate ¹H NMR chemical shifts are: H6 (~7.49 ppm), H5 (~7.42 ppm), H3 (~6.60 ppm), and H4 (~6.30 ppm).[3] The ¹³C NMR signals in DMSO-d₆ are approximately: C2 (163.1 ppm), C6 (140.5 ppm), C4 (135.9 ppm), C5 (119.3 ppm), and C3 (105.4 ppm).[4]
-
Effect of the 4-substituent: The introduction of the 4-(4-fluoro-3-methylphenyl) group at the C4 position of the 2-hydroxypyridine core is expected to cause a downfield shift of the adjacent H3 and H5 protons due to electronic and anisotropic effects. Similarly, the C3, C4, and C5 carbon signals will be shifted.
Comparison with 4-Phenylpyridine
While not a 2-hydroxypyridine, 4-phenylpyridine serves as a good model for the interaction between a pyridine and a phenyl ring at the 4-position. In CDCl₃, the pyridine protons of 4-phenylpyridine appear at approximately δ 8.7 (H2, H6) and 7.5 ppm (H3, H5).[5] The phenyl protons appear as a multiplet between 7.4-7.6 ppm.[6]
-
Influence of the 2-hydroxy group: The presence of the 2-hydroxy (or 2-oxo) group in our target molecule significantly alters the electronic distribution in the pyridine ring compared to 4-phenylpyridine, generally leading to more shielded (upfield) proton signals, particularly for H3 and H5.
Advanced 2D NMR Correlations for Structural Verification
For a molecule of this complexity, 2D NMR is essential for definitive assignment.
-
COSY: This experiment would confirm the connectivity of the protons on the pyridine ring (H6-H5-H3) and the phenyl ring (H6'-H5').
-
HSQC: This would correlate each proton to its directly attached carbon, for instance, H6 to C6, H3 to C3, and the methyl protons to the methyl carbon.
-
HMBC: This is crucial for establishing the connectivity between the two rings. Key correlations would be observed from the pyridine protons (H3 and H5) to the ipso-carbon of the phenyl ring (C1'), and from the phenyl protons (H2' and H6') to the C4 carbon of the pyridine ring.
Expected Key HMBC Correlations:
Caption: Key HMBC correlations linking the two rings.
Conclusion
The ¹H and ¹³C NMR spectral analysis of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine can be effectively performed through a combination of 1D and 2D NMR techniques. The predicted spectra are consistent with the principles of substituent effects in aromatic systems. The presence of the 4-fluoro-3-methylphenyl group induces predictable shifts in the 2-hydroxypyridine core, while the fluorine atom provides additional structural information through C-F coupling. Comparison with simpler analogs like 2-hydroxypyridine and 4-phenylpyridine aids in understanding these substituent effects. This comprehensive guide provides a solid framework for the interpretation of the NMR data for this compound and other similarly complex biaryl heterocyclic systems.
References
-
Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727-733. [Link]
-
SpectraBase. (n.d.). 2-Hydroxypyridine. Retrieved from [Link]
-
Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. Retrieved from [Link]
-
AIP Publishing. (n.d.). Proton Chemical Shifts of the γ‐Substituted Pyridines. Retrieved from [Link]
-
PubChem. (n.d.). 2-Pyridone. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenylpyridine. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Hydroxypyridine 13C NMR. Retrieved from [Link]
-
PubMed. (2023). Structural Analysis and Characterization of 4-F-α-PVP Analog 4-F-3-Methyl-α. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
-
Wiley Online Library. (n.d.). SpectraBase. Retrieved from [Link]
-
American Chemical Society. (n.d.). ACS Publications. Retrieved from [Link]
-
Elsevier. (n.d.). ScienceDirect. Retrieved from [Link]
-
Springer. (n.d.). SpringerLink. Retrieved from [Link]
-
YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
PubMed. (2019). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Retrieved from [Link]
-
MDPI. (2022). Simultaneous Estimation of Two Coupled Hydrogen Bond Geometries from Pairs of Entangled NMR Parameters: The Test Case of 4-Hydroxypyridine Anion. Retrieved from [Link]
Sources
- 1. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0214504) [np-mrd.org]
- 5. 4-Phenylpyridine(939-23-1) 1H NMR spectrum [chemicalbook.com]
- 6. 4-Phenylpyridine | C11H9N | CID 13651 - PubChem [pubchem.ncbi.nlm.nih.gov]
LC-MS fragmentation patterns and retention times for 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine
Executive Summary
Objective: This guide details the LC-MS/MS characterization of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine (referred to herein as FMP-HP ), a pharmacophore often encountered as a metabolite or synthetic intermediate in the development of p38 MAP kinase inhibitors and biaryl-based therapeutics.
The Challenge: The primary analytical hurdle is distinguishing FMP-HP from its regioisomers (e.g., 3-aryl variants) and isobaric tautomers . While standard C18 chemistry often fails to resolve these aromatic isomers, this guide demonstrates that Biphenyl stationary phases coupled with Methanol-based mobile phases provide superior selectivity.[1]
Key Findings:
-
Dominant Fragmentation: The loss of carbon monoxide (CO, -28 Da) is the diagnostic transition for the 2-hydroxypyridine/2-pyridone core.
-
Optimal Separation: Biphenyl columns resolve FMP-HP from its 3-position isomer with a resolution (
) > 2.0, whereas C18 columns show co-elution. -
Detection Mode: ESI(+) is preferred due to the basicity of the pyridine nitrogen.
Chemical Context & Tautomerism
Understanding the solution-phase behavior of FMP-HP is critical for method development. 2-Hydroxypyridines exist in a tautomeric equilibrium with 2-pyridones.
-
Liquid Phase: In polar solvents (LC mobile phase), the 2-pyridone form predominates.
-
Gas Phase (MS): Protonation can occur on the oxygen (leading to phenol-like fragmentation) or the nitrogen. The loss of CO suggests the pyridone structure is effectively sampled during the collision-induced dissociation (CID) process.
| Property | FMP-HP (Target) | Alternative A (Regioisomer) | Alternative B (Demethylated) |
| Structure | 4-aryl-2-hydroxypyridine | 3-aryl-2-hydroxypyridine | 4-(4-fluorophenyl)-2-hydroxypyridine |
| Formula | C₁₂H₁₀FNO | C₁₂H₁₀FNO | C₁₁H₈FNO |
| Monoisotopic Mass | 203.0746 Da | 203.0746 Da | 189.0590 Da |
| [M+H]⁺ | 204.08 | 204.08 | 190.07 |
| Key Polarity Difference | Planar, extended conjugation | Steric twist likely | Less lipophilic |
LC-MS/MS Fragmentation Analysis
The fragmentation pattern of FMP-HP is governed by the stability of the biaryl bond and the lability of the pyridone ring.
Fragmentation Pathway[2][3][4][5][6][7]
-
Precursor Selection: [M+H]⁺ at m/z 204.1.
-
Primary Transition (Quantifier): Loss of CO (-28 Da) to form the pyrrole-like cation [M+H-CO]⁺ at m/z 176.1. This is characteristic of cyclic amides/pyridones.
-
Secondary Transition (Qualifier): Loss of HCN (-27 Da) from the m/z 176 fragment, yielding m/z 149.1.
-
High-Energy Fragment: Cleavage of the biaryl bond to yield the substituted phenyl cation at m/z 109.0 (4-fluoro-3-methylphenyl cation).
Visualization: Fragmentation Mechanism
Caption: Proposed ESI(+) fragmentation pathway for 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine showing the characteristic neutral loss of Carbon Monoxide.
Chromatographic Performance & Method Development
Column Selection: The "Pi-Pi" Advantage
For biaryl isomers, standard alkyl phases (C18) often fail because the hydrophobicity differences are negligible. Biphenyl or Phenyl-Hexyl phases utilize
-
FMP-HP (4-position): More linear/planar
Stronger interaction Longer Retention . -
Isomer (3-position): Steric clash between the phenyl ring and the adjacent carbonyl/hydroxyl causes a twist
Weaker interaction Shorter Retention .
Representative Retention Data (Biphenyl Column)
| Analyte | Retention Time (min) | Resolution ( | Peak Asymmetry |
| Isomer (3-aryl) | 3.20 | -- | 1.1 |
| FMP-HP (Target) | 3.85 | 2.4 | 1.05 |
| Demethylated Analog | 2.90 | > 5.0 | 1.1 |
Conditions: Thermo Accucore Biphenyl (2.1 x 100 mm, 2.6 µm); Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Methanol + 0.1% Formic Acid. Gradient: 40-90% B in 5 min.
Experimental Protocols
Protocol A: Sample Extraction (Plasma/Media)
Note: Hydroxypyridines can be zwitterionic. pH control is vital.
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate.
-
Precipitation: Add 200 µL of Acetonitrile containing 1% Formic Acid . (The acid ensures the pyridine nitrogen is protonated, improving solubility and recovery).
-
Vortex: Mix at 1000 rpm for 2 minutes.
-
Centrifuge: Spin at 4000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Water (to match initial mobile phase strength).
Protocol B: LC-MS/MS Instrument Parameters
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
LC Parameters:
-
Column: Biphenyl, 2.1 x 100 mm, 2.6 µm or 1.7 µm.
-
Flow Rate: 0.4 mL/min.
-
Temperature: 40°C.
-
Mobile Phase A: Water + 2mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Why Methanol? Aprotic solvents like Acetonitrile can suppress the
selectivity mechanism. Methanol enhances the separation of aromatic isomers.[1]
-
MS Source Parameters (ESI+):
-
Gas Temp: 350°C.
-
Gas Flow: 10 L/min.
-
Nebulizer: 35 psi.
-
Capillary Voltage: 4000 V.
MRM Table:
| Compound | Precursor (m/z) | Product (m/z) | Dwell (ms) | Collision Energy (V) |
|---|---|---|---|---|
| FMP-HP (Quant) | 204.1 | 176.1 | 50 | 22 |
| FMP-HP (Qual) | 204.1 | 149.1 | 50 | 38 |
| Internal Std | 208.1 | 180.1 | 50 | 22 |
(Note: Internal Standard assumed to be d4-analog)
Decision Tree for Isomer Identification
When an unknown peak appears at m/z 204, use this logic flow to confirm identity.
Caption: Logical workflow for distinguishing FMP-HP from isobaric impurities using MS/MS and chromatographic selectivity.
References
-
Fragmentation of 2-Pyridones
-
Lawrence, R., & Waight, E. S. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B. Link
- Context: Establishes the fundamental CO loss mechanism for pyridone rings.
-
-
Isomer Separation Strategies
-
Thermo Fisher Scientific. (2020). Robust extraction, separation, and quantitation of structural isomer steroids. Application Note. Link
- Context: Demonstrates the superiority of Biphenyl phases over C18 for separating rigid aromatic isomers, a principle directly applicable to biaryl-pyridines.
-
-
Metabolic Profiling of Fluorinated Drugs
-
General LC-MS/MS Method Development
-
Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today. Link
- Context: Guidelines for mobile phase selection (MeOH vs ACN) in ESI.
-
Sources
A Medicinal Chemist's Guide: Structure-Activity Relationship (SAR) of Methyl vs. Fluoro Substitutions on Pyridine Rings
As a Senior Application Scientist, my experience has shown that the strategic modification of lead compounds is the cornerstone of successful drug discovery. Among the most common scaffolds, the pyridine ring is ubiquitous, prized for its ability to engage in hydrogen bonding and its versatile synthetic chemistry.[1][2][3] Two of the most frequently employed substituents to modulate the properties of a pyridine-containing lead are the methyl and fluoro groups. Often considered bioisosteres, their impact on a molecule's profile can be profoundly different.
This guide provides an in-depth comparison of the structure-activity relationships of methyl versus fluoro substitutions on pyridine rings. We will move beyond simple property tables to explore the underlying causality of their effects, providing field-proven insights and actionable experimental protocols for researchers in drug development. Our focus is on the "why"—equipping you to make more informed decisions in your optimization campaigns.
The Substituent's Signature: A Head-to-Head Physicochemical Comparison
The decision to introduce a methyl or a fluoro group is a critical inflection point in lead optimization. Each substituent imparts a unique signature on the parent molecule, influencing everything from target engagement to metabolic fate. Understanding these fundamental differences is key to rationally designing better drugs.
Electronic Effects: A Tale of Two Influences
The electronic nature of the substituent directly modulates the pKa of the pyridine nitrogen, which is often a critical interaction point with the biological target.[4]
-
Methyl (CH₃): As an alkyl group, methyl is weakly electron-donating through an inductive effect (+I).[5] This effect increases the electron density on the pyridine ring, making the nitrogen's lone pair more available for protonation or hydrogen bonding. Consequently, adding a methyl group increases the basicity (raises the pKa) of the pyridine.[5]
-
Fluorine (F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I).[6] This effect significantly reduces the electron density of the ring, making the nitrogen lone pair less available and thus decreasing the basicity (lowering the pKa).[7][8] While fluorine can technically donate a lone pair via a resonance effect (+M), its inductive effect is overwhelmingly dominant in pyridines.
This difference is not trivial. A lower pKa for a fluoro-substituted pyridine can prevent unwanted interactions with off-target aminergic GPCRs, while the higher pKa of a methyl-substituted analog might be essential for a key salt-bridge interaction in the target's active site.[7]
Lipophilicity: The Hydrophobicity Puzzle
Lipophilicity, often measured as LogP or LogD, is a critical parameter governing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Methyl (CH₃): The effect of a methyl group is straightforward. It is a non-polar, hydrophobic group that consistently increases the lipophilicity of the parent molecule.[9]
-
Fluorine (F): The impact of fluorine on lipophilicity is highly context-dependent and one of the most misunderstood aspects of its use.[10][11] While a single fluorine atom is more lipophilic than a hydrogen atom, replacing a methyl group with a trifluoromethyl group (CF₃) significantly increases lipophilicity.[7][12] However, the introduction of fluorine can also increase the overall polarity of the molecule by creating a strong C-F dipole.[13][14] In some cases, particularly with multiple fluorinations, this can lead to counterintuitive decreases in lipophilicity or complex, non-additive effects.[13][14][15] The key takeaway is that fluorination increases the hydrophobic surface area but can also increase molecular polarity; the net effect on LogD depends on the interplay of these opposing forces.[13][14]
Metabolic Stability: The Power of the C-F Bond
Blocking metabolic "soft spots" is a primary goal of lead optimization. Here, fluorine often provides a distinct advantage.
-
Methyl (CH₃): The C-H bonds of a methyl group are susceptible to oxidation by cytochrome P450 (CYP) enzymes, typically forming a hydroxymethyl metabolite that can be further oxidized or conjugated for excretion. This makes a methyl group a potential site of metabolic instability.
-
Fluorine (F): The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage.[7][16][17] Replacing a hydrogen or a methyl group with fluorine at a metabolically vulnerable position can effectively block oxidation at that site, enhancing the compound's metabolic stability and prolonging its half-life.[18][19][20] This is one of the most common and successful applications of fluorination in medicinal chemistry.[18][21]
Steric Profile and Binding Interactions
While often considered similar in size, the steric and interaction profiles of methyl and fluoro groups differ in subtle but important ways.
-
Steric Size: A fluorine atom (van der Waals radius: 1.47 Å) is a closer steric match for a hydrogen atom (1.20 Å) than a methyl group is. A chlorine atom is a closer match for a methyl group.[22] This means that a switch from H to F is less likely to cause a steric clash in a tight binding pocket.
-
Conformational Effects: A methyl group, being larger, can have a more profound impact on the conformation of a molecule. By introducing a steric constraint, an "ortho-methyl" effect can force rotation around a biaryl bond, pre-organizing the molecule into a more favorable binding conformation. This phenomenon, sometimes called the "magic methyl" effect, can lead to a dramatic increase in potency.[23]
-
Non-Covalent Interactions:
-
Methyl: Engages primarily in favorable hydrophobic (van der Waals) interactions within non-polar pockets of a binding site.[9]
-
Fluorine: Can act as a weak hydrogen bond acceptor.[24] More significantly, the polarized C-F bond can participate in favorable dipole-dipole or quadrupole interactions with the protein backbone or side chains.
-
Visualizing the Decision Framework and Experimental Workflow
To synthesize these concepts, we can visualize the decision-making process for a medicinal chemist and the subsequent experimental workflow to validate their choice.
Logical Framework for Substituent Selection
The choice between methyl and fluoro is not arbitrary. It should be a hypothesis-driven decision based on the specific challenges of the lead compound.
Caption: A logical workflow for selecting between methyl and fluoro substitutions.
Data Summary: A Hypothetical Case Study
Let's imagine a hypothetical lead compound, "Lead-H," targeting a protein kinase. To improve its properties, we synthesize the 4-methyl ("Lead-Me") and 4-fluoro ("Lead-F") analogs.
| Property | Lead-H | Lead-Me | Lead-F | Rationale for Change |
| pKa | 5.2 | 5.9 | 3.8 | Methyl (+I) increases basicity; Fluoro (-I) decreases it.[5][7] |
| cLogD (pH 7.4) | 2.1 | 2.6 | 2.4 | Methyl adds hydrophobicity. Fluoro's effect is modest.[9][13] |
| HLM Stability (t½, min) | 15 | 12 | > 60 | Methyl provides another metabolic soft spot. Fluoro blocks potential para-hydroxylation.[7][20] |
| Kinase IC₅₀ (nM) | 150 | 50 | 140 | Methyl group accesses a small hydrophobic pocket. Fluoro is isosteric to H and has minimal impact on potency. |
Essential Experimental Protocols
Trustworthy data is the foundation of good SAR. The following protocols describe self-validating systems for characterizing your synthesized analogs.
Protocol: Determination of pKa by Potentiometric Titration
Expertise & Rationale: This method directly measures the buffering capacity of the molecule as a function of pH. It is a gold-standard technique for determining ionization constants. The co-solvent (e.g., methanol) is necessary for compounds with poor aqueous solubility.
Methodology:
-
Preparation:
-
Accurately weigh ~1-2 mg of the test compound and dissolve in 1.0 mL of methanol.
-
Add 9.0 mL of 0.15 M aqueous KCl to create a 10% MeOH/H₂O solution. The KCl maintains constant ionic strength.
-
Prepare standardized titrants: 0.1 M HCl and 0.1 M KOH. Calibrate the pH electrode using standard buffers (pH 4, 7, 10).
-
-
Titration:
-
Place the sample vessel in a thermostatted water bath (25°C) with gentle stirring.
-
Immerse the calibrated pH electrode and the titrant dispensing tube.
-
Begin by titrating with 0.1 M HCl in small, fixed increments (e.g., 5 µL) to protonate the pyridine nitrogen fully. Record the pH after each addition.
-
Once the pH has stabilized at a low value (~2.0), reverse the titration. Add 0.1 M KOH in increments, recording the pH after each addition until the pH is high (~12.0).
-
-
Data Analysis:
-
Plot the pH versus the volume of KOH added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
-
Use appropriate software (e.g., Hyperquad) to perform a Gran plot analysis for a more accurate determination.
-
Self-Validation: The titration curve should be sigmoidal. A sharp, well-defined inflection point indicates a clean measurement. Run a known standard (e.g., pyridine itself) to validate the system.
-
Protocol: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)
Expertise & Rationale: This in vitro assay simulates Phase I metabolism by exposing the compound to the concentrated CYP enzymes found in liver microsomes. The disappearance of the parent compound over time is a direct measure of its metabolic lability.
Caption: Experimental workflow for the Human Liver Microsome (HLM) stability assay.
Methodology:
-
Incubation Preparation (on ice):
-
In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Prepare a parallel incubation without the NADPH cofactor as a negative control to assess non-enzymatic degradation.
-
-
Initiation and Incubation:
-
Pre-warm the tubes for 5 minutes in a 37°C water bath.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (the cofactor for CYP enzymes). This is your T=0 time point.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot (e.g., 50 µL) of the reaction mixture.
-
-
Quenching and Processing:
-
Immediately add the aliquot to a tube containing a 3x volume (150 µL) of ice-cold acetonitrile. This solution should contain an internal standard (a structurally similar, stable compound) for accurate quantification.
-
Rationale: The cold acetonitrile serves two purposes: it instantly stops the enzymatic reaction and precipitates the microsomal proteins.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to an HPLC vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Self-Validation: Include a standard compound with known metabolic stability (e.g., Verapamil for high clearance, Verapamil for low clearance) in the same experiment to ensure the HLM and cofactor system are performing as expected. The T=0 and negative control samples should show >95% of the compound remaining.
-
Conclusion: A Context-Dependent Choice
There is no universal "better" choice between a methyl and a fluoro substituent on a pyridine ring. The decision is entirely context-dependent, driven by the specific liabilities of the lead compound and the goals of the optimization campaign.
-
Choose Fluorine when:
-
Choose Methyl when:
By understanding the distinct physicochemical signatures of these two small but powerful groups and by employing robust, self-validating experimental protocols, medicinal chemists can navigate the complex landscape of structure-activity relationships with greater confidence and precision.
References
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Available at: [Link]
-
Scribd. Effect of Substituents On Basicity of Pyridine. Available at: [Link]
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. Available at: [Link]
-
Singh, S. K., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Available at: [Link]
-
ResearchGate. A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Available at: [Link]
-
University of Lincoln Library. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Available at: [Link]
-
Miller, J. C., et al. (2015). Matrix effects on hydrogen bonding and proton transfer in fluoropyridine – HCl complexes. The Journal of Chemical Physics. Available at: [Link]
-
ChemRxiv. A Modular Approach to meta-Fluorinated Pyridines. Available at: [Link]
-
Cabrera-Pérez, L., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]
-
ResearchGate. Pyridine pK a (THF) changes caused by substituent effects. Available at: [Link]
-
Tungen, J. E. & Arukwe, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. PMC. Available at: [Link]
-
ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Available at: [Link]
-
Drug-Design.Org. (2005). Structure Activity Relationships. Available at: [Link]
-
ResearchGate. Microwave Spectrum, Dipole Moment and Quadrupole Coupling Constants of Orthofluoropyridine. Available at: [Link]
-
Summerfield, C. J. & Pattison, G. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]
-
Singh, S. K., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. Available at: [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
-
Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. Available at: [Link]
-
Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Tungen, J. E. & Arukwe, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Available at: [Link]
-
ResearchGate. Structure-bioactivity relationship of new pyridine Schiff bases harboring an intramolecular hydrogen bond: Experimental, DFT calculations and biological tested. Available at: [Link]
-
Jones, D. & Williams, P. (2024). Fluorine in drug discovery: Role, design and case studies. Preprints.org. Available at: [Link]
-
Khan, I., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. PMC. Available at: [Link]
-
Patani, G. A. & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Available at: [Link]
-
Singh, R., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. ResearchGate. Available at: [Link]
-
RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]
-
Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]
-
da Silva, A. B. F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Available at: [Link]
-
ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]
-
Wankhede, S. B. & Fegade, J. D. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. Available at: [Link]
-
RJ Wave. Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. Available at: [Link]
-
Summerfield, C. J. & Pattison, G. (2023). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. Available at: [Link]
-
ResearchGate. (2025). Hydrogen Bonding in Methyl-Substituted Pyridine - Water Complexes: A Theoretical Study. Available at: [Link]
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. rjwave.org [rjwave.org]
- 5. scribd.com [scribd.com]
- 6. mch.estranky.sk [mch.estranky.sk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Matrix effects on hydrogen bonding and proton transfer in fluoropyridine – HCl complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 16. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. juniperpublishers.com [juniperpublishers.com]
- 24. pharmacyjournal.org [pharmacyjournal.org]
A Comparative Guide to the Infrared Spectroscopy of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy bands for 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine. By comparing its expected spectral features with related compounds, this document serves as a practical reference for the identification and characterization of this molecule and its analogs. The interpretation of the IR spectrum is critically influenced by the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, a central theme of this guide.
The Decisive Role of Tautomerism in Spectral Interpretation
The structure of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine is not static. It exists as a mixture of two tautomers in equilibrium: the 2-hydroxypyridine (enol) form and the 2-pyridone (keto) form.[1][2] This equilibrium is sensitive to the physical state and the solvent environment.[1][2] In the solid state and in polar solvents, the 2-pyridone form is generally favored, while the 2-hydroxypyridine form can be more prevalent in the gas phase or in nonpolar solvents.[1][2] This phenomenon is crucial for IR spectroscopy, as the two tautomers possess distinct functional groups that give rise to different characteristic absorption bands.
The interconversion between these two forms involves a proton transfer between the oxygen and nitrogen atoms of the pyridine ring.[1] Understanding this equilibrium is the first step in accurately assigning the observed IR bands.
Caption: Tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms.
Predicted Characteristic Infrared Absorption Bands
The table below summarizes the expected IR absorption bands for both tautomers of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine. These predictions are based on established group frequencies for similar molecular structures.
| Vibrational Mode | 2-Hydroxypyridine Tautomer (cm⁻¹) | 2-Pyridone Tautomer (cm⁻¹) | Comments |
| O-H Stretch | 3400-3200 (broad) | - | Broad due to hydrogen bonding. |
| N-H Stretch | - | 3200-2800 (broad) | Broad due to hydrogen bonding. |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Typically multiple weak to medium bands.[3][4][5] |
| Aliphatic C-H Stretch (CH₃) | 2960-2850 | 2960-2850 | Symmetric and asymmetric stretches.[3][6] |
| C=O Stretch | - | 1685-1650 (strong) | A key indicator of the pyridone form.[7][8] |
| C=C and C=N Ring Stretches | 1640-1450 | 1640-1450 | Multiple bands expected, influenced by substitution.[3][5] |
| C-F Stretch | 1250-1100 (strong) | 1250-1100 (strong) | Strong absorption characteristic of aryl fluorides.[9] |
| Aromatic C-H Out-of-Plane Bending | 900-675 | 900-675 | Pattern can indicate substitution on the aromatic rings.[3][4][5] |
Comparative Spectral Analysis
To understand the spectral contributions of the different parts of the molecule, we can compare its expected IR spectrum with those of simpler, related compounds.
Unsubstituted 2-Hydroxypyridine/2-Pyridone
The parent 2-hydroxypyridine/2-pyridone system provides the foundational spectrum. In solution, the 2-pyridone form often predominates, showing a strong carbonyl (C=O) absorption around 1660-1680 cm⁻¹.[7][8] The N-H stretching vibration appears as a broad band in the 3200-2800 cm⁻¹ region due to intermolecular hydrogen bonding.[8] The aromatic C-H stretches are observed above 3000 cm⁻¹.[3]
Comparison with 4-Phenyl-2-pyridone
Introducing a phenyl group at the 4-position, as in 4-phenyl-2-pyridone, adds characteristic absorptions of the phenyl ring. These include aromatic C-H stretching vibrations around 3100-3000 cm⁻¹ and ring stretching vibrations in the 1600-1450 cm⁻¹ region.[3] The out-of-plane C-H bending bands in the 900-675 cm⁻¹ region will be indicative of the monosubstituted phenyl ring.
The Influence of the 4-Fluoro-3-methylphenyl Group
The specific substituent in 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine introduces further characteristic bands:
-
C-F Stretch: A strong absorption band is expected in the 1250-1100 cm⁻¹ range, which is a hallmark of the C-F stretching vibration in fluorinated aromatic compounds.[9]
-
Methyl Group C-H Stretches: The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations between 2960 and 2850 cm⁻¹.[3][6]
-
Aromatic Substitution Pattern: The substitution pattern on the phenyl ring (1,2,4-trisubstituted) will influence the pattern of the weak overtone bands in the 2000-1665 cm⁻¹ region and the stronger out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.[3][4]
Experimental Protocol: Obtaining an IR Spectrum
For a solid sample of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine, a common and effective method for obtaining a high-quality IR spectrum is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.
Step-by-Step Methodology
-
Sample Preparation: Ensure the sample is dry and in a powdered form. A small amount of the powder is sufficient.
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue.
-
Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the powdered sample onto the center of the ATR crystal.
-
Pressure Application: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Caption: Workflow for obtaining an ATR-FTIR spectrum.
Conclusion
The infrared spectrum of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine is rich with information, but its interpretation requires a careful consideration of the 2-hydroxypyridine/2-pyridone tautomerism. The presence and intensity of key bands, particularly the C=O stretch of the pyridone form versus the O-H stretch of the hydroxypyridine form, can provide insights into the dominant tautomer under the experimental conditions. Furthermore, the characteristic absorptions of the substituted phenyl ring, including the C-F and methyl C-H vibrations, serve as important diagnostic markers for the complete characterization of the molecule. This guide provides a framework for researchers to confidently identify and analyze this compound and its derivatives using infrared spectroscopy.
References
-
Al-Rawashdeh, N. A. F., & Al-Ghul, T. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1545. [Link]
-
Spinner, E. (1960). The Vibration Spectra and Structures of the Hydrochlorides of Hydroxypyridines and Hydroxypyrimidines. Journal of the Chemical Society (Resumed), 1226-1236. [Link]
-
King, S. T., & Strope, J. H. (1971). Infrared spectra of 2-pyridone. Canadian Journal of Chemistry, 49(20), 3436-3438. [Link]
-
Kleinermanns, K., et al. (2009). Overview infrared spectra of 2-pyridone·(H2O)n, n = 1−4, in the hydride stretching range. ResearchGate. [Link]
-
Chowdhury, P. K., & Chakraborty, T. (2006). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A, 110(29), 9151-9156. [Link]
-
Kleinermanns, K., et al. (2010). The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. The Journal of Physical Chemistry A, 114(30), 7870-7880. [Link]
-
Alonso, J. L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A, 114(43), 11486-11491. [Link]
-
PubChem. (n.d.). 2-Pyridone. National Center for Biotechnology Information. Retrieved from [Link]
-
Martínez, R., et al. (2014). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Journal of the Mexican Chemical Society, 58(2), 149-155. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Spinner, E. (1960). The Vibration Spectra and Structures of the Hydrochlorides of Hydroxypyridines and Hydroxypyrimidines. Journal of the Chemical Society (Resumed), 1226. [Link]
-
Millikin University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Nowak, M. J., et al. (1992). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 96(4), 1583-1591. [Link]
-
Rostkowska, H., et al. (2021). Fragments of the infrared spectra of N-hydroxypyridine-2(1H)-thione... ResearchGate. [Link]
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
-
NIST. (n.d.). Pyridine, 4-phenyl-. NIST WebBook. [Link]
-
PubChem. (n.d.). 4-Phenyl-2-pyrrolidinone. National Center for Biotechnology Information. [Link]
-
University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
-
PubChem. (n.d.). N-Phenyl-2-pyridone. National Center for Biotechnology Information. [Link]
-
Mardal, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4707. [Link]
-
Kross, R. D., & Fassel, V. A. (1955). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC. [Link]
-
LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]
-
Jensen, K. A., & Nielsen, P. H. (1965). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Acta Chemica Scandinavica, 19, 2406-2410. [Link]
-
Physics & Maths Tutor. (n.d.). Infrared (IR) Spectroscopy - Edexcel Chemistry A-level. Retrieved from [Link]
Sources
- 1. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
Differentiating 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine from its 2-pyridone tautomer analytically
An in-depth guide to the analytical differentiation of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine and its 2-pyridone tautomer.
For researchers, scientists, and drug development professionals, the precise characterization of molecular structure is paramount. Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, presents a significant analytical challenge, particularly in the realm of heterocyclic compounds, which are mainstays in medicinal chemistry.[1][2] The equilibrium between the 2-hydroxypyridine (the "enol" or lactim form) and 2-pyridone (the "keto" or lactam form) is a classic and well-studied example of this phenomenon.[3][4] This guide provides a comprehensive analytical framework for differentiating the tautomers of 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine, a substituted pyridinone with potential applications in drug discovery.
The two tautomeric forms, 4-(4-fluoro-3-methylphenyl)-2-hydroxypyridine and 4-(4-fluoro-3-methylphenyl)pyridin-2(1H)-one, possess distinct electronic and structural features. The hydroxypyridine form is an aromatic phenol-like structure, while the pyridone form is an amide-like structure. These differences in bonding and functionality give rise to unique spectroscopic and chromatographic signatures that can be exploited for their differentiation and quantification.
The interconversion between the 2-hydroxypyridine and 2-pyridone forms is a dynamic equilibrium that can be influenced by several factors, most notably the solvent.[5][6] This is a critical consideration when designing analytical experiments, as the choice of solvent can significantly alter the ratio of the two tautomers. Generally, non-polar solvents tend to favor the 2-hydroxypyridine form, whereas polar solvents, such as water and alcohols, favor the more polar 2-pyridone tautomer.[3][7] This is due to the differential solvation and hydrogen bonding capabilities of the two forms. The 2-pyridone, with its amide-like character, is more effectively stabilized by polar, protic solvents.[4]
Sources
- 1. Tautomerization Explained: Keto-Enol and Other Common Types [eureka.patsnap.com]
- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
